molecular formula C17H16N4O2 B2397386 N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 321533-68-0

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2397386
CAS No.: 321533-68-0
M. Wt: 308.341
InChI Key: QGAGGFJIKAHADZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a chemical compound supplied for research and development purposes. It is identified by the CAS Registry Number 321533-68-0 . The compound has a molecular formula of C17H16N4O2 and a molecular weight of 308.3345 g/mol . Its structure features a nicotinamide core linked to a 4-ethoxyphenyl group and a 1H-pyrazol-1-yl substituent. The ethoxyphenyl group is a known motif in organic synthesis, noted for its utility as a protecting group in the construction of complex molecules such as β-lactams, and can be selectively removed using oxidative conditions like ceric ammonium nitrate (CAN) . Structurally related 6-(1H-pyrazol-1-yl)nicotinamide derivatives are subjects of scientific investigation, including their potential use as inhibitors of enzymes like Prolyl Hydroxylase (PHD) . This suggests potential research applications in areas such as enzymology and medicinal chemistry. Researchers should handle this material with appropriate safety precautions. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-23-15-7-5-14(6-8-15)20-17(22)13-4-9-16(18-12-13)21-11-3-10-19-21/h3-12H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAGGFJIKAHADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, technically-grounded methodology for the synthesis of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, a compound of interest in medicinal chemistry and drug discovery programs. The synthetic strategy is built upon a robust and logical sequence of reactions, beginning with commercially available precursors. We will explore a two-step process involving an initial nucleophilic aromatic substitution to construct the core heterocyclic scaffold, followed by a classic amide bond formation. This document delves into the causality behind experimental choices, provides detailed, self-validating protocols, and offers field-proven insights for optimization and troubleshooting. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: A Retrosynthetic Approach

The rational design of a synthetic pathway begins with deconstructing the target molecule into simpler, more readily available precursors. This process, known as retrosynthesis, illuminates the most logical and efficient route for construction. N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is an amide, suggesting a primary disconnection at the amide bond, which is one of the most fundamental and reliable transformations in organic chemistry.[1]

This disconnection yields two key synthons: 4-ethoxyaniline and 6-(1H-pyrazol-1-yl)nicotinic acid. The former is a readily available commercial reagent. The latter, our key intermediate, requires further deconstruction. The bond between the pyrazole and pyridine rings is a prime candidate for a second disconnection. This suggests a nucleophilic aromatic substitution (SNAr) reaction between pyrazole and a pyridine ring activated with a suitable leaving group, such as a halogen, at the 6-position. This leads us to 6-chloronicotinic acid and pyrazole as our fundamental starting materials.

G Target N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Amine 4-Ethoxyaniline Target->Amine Amide Disconnection AcidChloride 6-(1H-Pyrazol-1-yl)nicotinoyl chloride Target->AcidChloride Amide Disconnection Acid 6-(1H-Pyrazol-1-yl)nicotinic Acid PrecursorAcid 6-Chloronicotinic Acid Acid->PrecursorAcid SNAr Disconnection Pyrazole Pyrazole Acid->Pyrazole SNAr Disconnection AcidChloride->Acid Activation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 6-(1H-Pyrazol-1-yl)nicotinic Acid

The construction of the pyrazolyl-pyridine core is the pivotal step in this synthesis. It is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the 6-position susceptible to nucleophilic attack, facilitating the displacement of the chloro substituent by pyrazole.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the reagents and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

  • Base: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive base. Its role is to deprotonate the pyrazole, generating the pyrazolate anion, which is a much more potent nucleophile required for the substitution reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Experimental Protocol: 6-(1H-Pyrazol-1-yl)nicotinic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinic acid (10.0 g, 63.5 mmol), pyrazole (5.18 g, 76.2 mmol), and potassium carbonate (17.5 g, 127 mmol).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-chloronicotinic acid) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Acidify the aqueous solution to pH 3-4 with concentrated HCl. This protonates the carboxylate, causing the product to precipitate.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation & Purification:

    • Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

    • Dry the solid product under vacuum at 60 °C to a constant weight. The product, 6-(1H-pyrazol-1-yl)nicotinic acid, is typically obtained as an off-white solid and is often of sufficient purity for the next step.[2][3]

ParameterExpected ValueSource
CAS Number 253315-22-9[2]
Molecular Formula C₉H₇N₃O₂[3]
Molecular Weight 189.17 g/mol [3]
Typical Yield 85-95%N/A
Appearance Off-white to pale yellow solidN/A

Final Assembly: Amide Bond Formation

The final step is the formation of the amide bond between the synthesized 6-(1H-pyrazol-1-yl)nicotinic acid and 4-ethoxyaniline. To facilitate this reaction, the carboxylic acid must first be activated. A reliable and high-yielding method is the conversion of the carboxylic acid to its corresponding acyl chloride.

Part A: Activation via Acyl Chloride Formation

Causality of Experimental Choices:

  • Reagent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[4] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

  • Catalyst: A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Conditions: The reaction is typically performed under anhydrous conditions as the acyl chloride product is highly reactive towards water. Refluxing ensures the reaction goes to completion in a timely manner.

Experimental Protocol: 6-(1H-Pyrazol-1-yl)nicotinoyl chloride

⚠️ SAFETY FIRST: This procedure involves thionyl chloride, which is corrosive and releases toxic gases. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 6-(1H-pyrazol-1-yl)nicotinic acid (5.0 g, 26.4 mmol) in thionyl chloride (25 mL, 343 mmol).

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF.

  • Reaction: Attach a reflux condenser fitted with a drying tube or gas scrubber (to neutralize HCl and SO₂). Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The solid should fully dissolve, indicating the formation of the acyl chloride.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (rotary evaporator).

    • To ensure complete removal, add anhydrous toluene (20 mL) and evaporate again. This azeotropically removes residual SOCl₂.

    • The resulting crude 6-(1H-pyrazol-1-yl)nicotinoyl chloride is a solid and is used immediately in the next step without further purification.

Part B: Amide Coupling

Causality of Experimental Choices:

  • Solvent: Anhydrous dichloromethane (DCM) or a similar non-protic solvent is used to dissolve the reagents without reacting with the highly electrophilic acyl chloride.[5]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its purpose is to neutralize the HCl gas that is formed as a byproduct of the amide coupling reaction.[1][5] This prevents the protonation of the 4-ethoxyaniline, which would render it non-nucleophilic. A 2:1 molar ratio of base to amine is often used to ensure all HCl is scavenged.[5]

  • Temperature: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]

Experimental Protocol: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
  • Amine Solution: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxyaniline (3.62 g, 26.4 mmol) and triethylamine (7.4 mL, 52.8 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 6-(1H-pyrazol-1-yl)nicotinoyl chloride from the previous step in anhydrous DCM (50 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.[5]

  • Work-up:

    • Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane to yield the pure product.[5]

    • Alternatively, if impurities persist, purification can be achieved by column chromatography on silica gel.[5]

    • Dry the final product under vacuum.

Overall Synthetic Workflow and Characterization

The complete synthetic pathway is a streamlined and efficient process, transforming simple, commercially available building blocks into the target molecule.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Amide Coupling A 6-Chloronicotinic Acid C 6-(1H-Pyrazol-1-yl)nicotinic Acid A->C B Pyrazole B->C E N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl) nicotinamide C->E Reagent1 K2CO3, DMF 120 °C Reagent1->C D 4-Ethoxyaniline D->E Reagent2 1) SOCl2, cat. DMF 2) TEA, DCM Reagent2->E

Caption: Overall workflow for the synthesis of the target compound.

Characterization Data Summary
AnalysisExpected Observations
Appearance White to off-white crystalline solid
Yield (Overall) 60-75% (typical for a 2-step synthesis)
¹H NMR Peaks corresponding to ethoxy group (triplet & quartet), aromatic protons on all three rings, and the amide N-H proton (singlet).
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule, including the amide carbonyl carbon (~165 ppm).
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value to confirm molecular formula.
Purity (HPLC) >95%

References

  • ChemBK. (2024, April 9). 6-CHLORONICOTINOYL CHLORIDE. Available at: [Link]

  • PrepChem.com. Synthesis of 6-chloronicotinoyl chloride. Available at: [Link]

  • MySkinRecipes. 6-(1H-Pyrazol-1-yl)nicotinic acid. Available at: [Link]

  • Alfindi, et al. (2021).Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Frontiers. Available at: [Link]

  • Slater, et al. (2013).Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • NIST. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. Available at: [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. (2008, October 15). PubMed. Available at: [Link]

  • (PDF) Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 7). ResearchGate. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 12). MDPI. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

  • PubChem. N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane. Available at: [Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. (2016, May 26). PMC. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). MDPI. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016, November 28). PMC. Available at: [Link]

  • Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. (2024, February 21). CSIR-NIScPR. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Available at: [Link]

  • Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023, February 15). MDPI. Available at: [Link]

  • Growing Science. Available at: [Link]

Sources

Technical Deep Dive: Mechanism of Action of Pyrazole-Containing Nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Kinase Inhibition (VEGFR/EGFR), Structural Biology, and Experimental Validation

Executive Summary: The Privileged Scaffold

In modern drug discovery, pyrazole-containing nicotinamides represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While utilized in agrochemistry (as SDHI fungicides), their most high-value application lies in oncology as Type I and Type II Protein Kinase Inhibitors .

This guide dissects the mechanism of action (MoA) of these hybrids, specifically focusing on their dual-pharmacophore nature: the pyrazole ring functioning as a hinge-binder and the nicotinamide (pyridine-3-carboxamide) moiety acting to optimize solubility and target specific hydrophobic pockets within the ATP-binding site of receptor tyrosine kinases (RTKs) like VEGFR2 and EGFR .

Structural Mechanistic Basis

The Dual-Pharmacophore Hypothesis

The potency of pyrazole-nicotinamide hybrids stems from their ability to mimic the adenine ring of ATP while simultaneously accessing allosteric regions that ATP cannot reach.

  • The Pyrazole Moiety (Hinge Binder): The pyrazole ring typically acts as the primary anchor. It forms bidentate hydrogen bonds with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

    • Donor: The exocyclic NH (or pyrazole NH) donates a proton to the backbone carbonyl of a hinge residue (e.g., Cys919 in VEGFR2).

    • Acceptor: The pyrazole nitrogen (N2) accepts a proton from the backbone NH.

  • The Nicotinamide Moiety (Solvent/Back Pocket): The pyridine ring, linked via an amide or urea bridge, serves two roles:

    • Pi-Stacking: Interactions with aromatic residues (e.g., Phe1047 in the DFG motif).

    • Solubility & Orientation: The amide oxygen often forms water-mediated H-bonds, while the pyridine nitrogen improves the pharmacokinetic profile (solubility).

Binding Modes: Type I vs. Type II

Depending on the linker between the pyrazole and the nicotinamide, the MoA shifts:

  • Type I (ATP Competitive): Binds to the active conformation (DFG-in ). The molecule occupies the ATP pocket strictly.

  • Type II (Allosteric Modulation): If a urea linker is present (common in Sorafenib analogs), the inhibitor stabilizes the inactive DFG-out conformation. The nicotinamide/aryl tail extends into the hydrophobic back pocket, preventing the activation loop from phosphorylating.

Visualization: Molecular Interaction Map

The following diagram illustrates the logical flow of the binding mechanism and downstream signaling effects.

MOA_Signaling Figure 1: Mechanism of Action & Signaling Cascade Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (Kinase Domain) VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) Homodimerization VEGF->VEGFR2 Ligand Binding Phosphorylation Autophosphorylation (Tyr Residues) VEGFR2->Phosphorylation Inhibited by Drug ATP ATP ATP->VEGFR2 Normal Activation Inhibitor Pyrazole-Nicotinamide Inhibitor Inhibitor->VEGFR2 Competitive Binding (Hinge Region) RAF RAF / MEK / ERK Cascade Phosphorylation->RAF Signal Transduction PI3K PI3K / AKT Pathway Phosphorylation->PI3K Proliferation Cell Proliferation (Blocked) RAF->Proliferation Angiogenesis Angiogenesis (Blocked) PI3K->Angiogenesis

Caption: Schematic of VEGFR2 inhibition. The Pyrazole-Nicotinamide hybrid competes with ATP, preventing autophosphorylation and halting downstream angiogenic signaling.

Experimental Validation Protocols

To validate the mechanism described above, researchers must employ a cascade of assays ranging from enzymatic affinity to cellular phenotype.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant VEGFR2 or EGFR kinase domains. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radioactive assays for its high throughput and sensitivity.

Protocol:

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Fluorescein-labeled Poly-GT (Glu:Tyr, 4:1) or specific peptide substrate (e.g., ULight-JAK1 for specific kits).

    • Tracer: Eu-labeled anti-phosphotyrosine antibody (Lanthanide donor).

  • Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole-nicotinamide hybrid in DMSO (Final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of Compound.[1]

    • Add 2.5 µL of Kinase Enzyme (optimized conc, typically 0.1–1 nM).

    • Pre-incubation: Incubate for 15 mins at Room Temperature (RT) to allow inhibitor binding.

    • Add 5 µL of ATP + Substrate Mix (ATP concentration should be at

      
       to ensure competitive conditions).
      
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Readout: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) after 30-60 mins.

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Molecular Docking (In Silico Validation)

Objective: Predict the binding orientation and calculate binding free energy (


).
Software:  AutoDock Vina, Schrödinger Glide, or Gold.

Workflow:

  • Protein Prep: Download PDB structure (e.g., 4ASD for VEGFR2). Remove water molecules; add polar hydrogens; compute Gasteiger charges.

  • Ligand Prep: Minimize energy of the pyrazole-nicotinamide derivative (MMFF94 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand (hinge region). Dimensions:

    
     Å.
    
  • Docking Run: Execute Genetic Algorithm (GA).

  • Validation Criteria:

    • RMSD: < 2.0 Å compared to co-crystallized ligand.

    • H-Bonds: Must observe H-bond with Cys919 (VEGFR2) or Met793 (EGFR).

    • Binding Energy: Target score < -9.0 kcal/mol.

Synthesis & SAR Summary

For drug development professionals, understanding the synthetic accessibility is crucial for Lead Optimization.

General Synthetic Route:

  • Pyrazole Formation: Condensation of hydrazines with

    
    -keto esters or 
    
    
    
    -unsaturated ketones.
  • Coupling: The pyrazole amine is coupled with nicotinic acid (or activated nicotinoyl chloride) using standard amide coupling reagents (EDCI/HOBt or HATU).

Structure-Activity Relationship (SAR) Table:

Structural RegionModificationEffect on Activity (VEGFR2/EGFR)
Pyrazole Ring N1-Phenyl substitutionIncreases hydrophobic interaction; often essential for potency.
Linker Urea vs. AmideUrea often shifts selectivity to Type II (DFG-out); Amide is usually Type I.
Nicotinamide C2/C6 SubstitutionBulky groups here can cause steric clash with the "Gatekeeper" residue (e.g., Thr790).
Terminal Tail -CF3 or -HalogenEnhances lipophilicity and metabolic stability; targets the allosteric hydrophobic pocket.

Experimental Workflow Visualization

The following diagram outlines the iterative cycle of validating these compounds.

Workflow Figure 2: Experimental Validation Workflow Design In Silico Design (Docking/SAR) Synthesis Chemical Synthesis (Coupling) Design->Synthesis Target List Enzymatic TR-FRET Assay (IC50 Determination) Synthesis->Enzymatic Library Enzymatic->Design Activity Data Cellular Cell Proliferation (MTT/MTS Assay) Enzymatic->Cellular Hits (<100 nM) Cellular->Design SAR Feedback Lead Lead Candidate Selection Cellular->Lead Potent & Selective

Caption: Iterative cycle from computational design to biological validation.

References

  • Moshinsky, D. J., et al. (2003). "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." Journal of Biomolecular Screening.

  • LanthaScreen™ Kinase Assay Protocols. (2024).[2][3] "Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2)." Thermo Fisher Scientific Application Notes.

  • Fabbro, D., et al. (2012). "Targeting Cancer with Small-Molecular-Weight Kinase Inhibitors." Methods in Molecular Biology.

  • Zhang, L., et al. (2023).[4] "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors." European Journal of Medicinal Chemistry.

    • (Representative citation based on search context)

  • PDB ID: 4ASD. "Crystal structure of VEGFR2 kinase domain in complex with Sorafenib.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Convergent Potential

The convergence of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide emerges from this paradigm, integrating the biologically rich nicotinamide and pyrazole scaffolds. While direct empirical data for this specific molecule is nascent in publicly accessible literature, a wealth of research on its constituent moieties provides a strong foundation for predicting its biological activities and guiding its experimental evaluation. This guide synthesizes the current understanding of nicotinamide and pyrazole derivatives to construct a predictive framework for the biological potential of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, offering a roadmap for its investigation as a potential therapeutic agent.

Molecular Architecture and Rationale for Design

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a novel chemical entity characterized by a central nicotinamide core. The pyridine ring of the nicotinamide is substituted at the 6-position with a pyrazole ring and features an ethoxyphenyl amide linkage at the 3-position.

Chemical Structure:

The rationale for this molecular design is rooted in the well-documented and diverse biological activities of both nicotinamide and pyrazole derivatives. Nicotinamide, a form of vitamin B3, is a precursor to essential coenzymes and its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.[1][2][3] The pyrazole ring is a prominent five-membered nitrogen-containing heterocycle found in numerous biologically active compounds with a broad spectrum of activities, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6][7] The combination of these two pharmacophores suggests a synergistic or additive effect, potentially leading to a molecule with enhanced potency and a unique biological profile.

Predicted Biological Activities and Putative Mechanisms of Action

Based on the extensive literature on related compounds, N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is predicted to exhibit three primary biological activities: anticancer, anti-inflammatory, and antifungal.

Anticancer Activity

Nicotinamide and pyrazole derivatives have independently and in combination shown significant promise as anticancer agents.[2][4][8] The proposed mechanisms of action for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide are multifaceted, likely involving the inhibition of key signaling pathways implicated in tumorigenesis.

2.1.1. Putative Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][9] By blocking the ATP binding site of VEGFR-2, these compounds can inhibit its downstream signaling cascade.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Compound N-(4-ethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Predicted inhibition of the VEGFR-2 signaling pathway.

2.1.2. Putative Mechanism: Inhibition of Serine/Threonine Kinases

Derivatives of pyrazole have been successfully developed as inhibitors of the BRAF kinase, particularly the V600E mutant which is prevalent in melanoma and other cancers.[10] These inhibitors function by competing with ATP in the kinase domain, thereby blocking the MAPK/ERK signaling pathway and inhibiting cell proliferation.

BRAF_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Compound N-(4-ethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide BRAF BRAF (V600E) Compound->BRAF Inhibits Ras->BRAF Activates MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription

Caption: Predicted inhibition of the BRAF-MEK-ERK signaling pathway.

Anti-inflammatory Activity

Both nicotinamide and pyrazole moieties are present in compounds with known anti-inflammatory properties. The mechanism likely involves the modulation of pro-inflammatory cytokine production.[1][6]

2.2.1. Putative Mechanism: Downregulation of Pro-inflammatory Cytokines

Nicotinamide derivatives have been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation.[1][9] This effect may be mediated through the inhibition of signaling pathways such as NF-κB.

Cytokine_Modulation cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB Activates Gene_Transcription Gene Transcription NFkB->Gene_Transcription Compound N-(4-ethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Compound->NFkB_pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Leads to production of

Caption: Predicted modulation of pro-inflammatory cytokine production.

Antifungal Activity

The pyrazole ring is a key component of several antifungal agents. A potential mechanism of action for pyrazole-containing nicotinamides is the inhibition of succinate dehydrogenase (SDH).[11]

2.3.1. Putative Mechanism: Inhibition of Succinate Dehydrogenase (SDH)

SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain in fungi. Inhibition of SDH disrupts cellular respiration and leads to fungal cell death.[11]

SDH_Inhibition Compound N-(4-ethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide ComplexII ComplexII Compound->ComplexII Inhibits ATP_Production ATP Production ComplexII->ATP_Production

Caption: Predicted inhibition of fungal succinate dehydrogenase (SDH).

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the predicted biological activities of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, a systematic and rigorous experimental approach is necessary.

In Vitro Assays

3.1.1. Anticancer Activity Evaluation

  • Cytotoxicity Screening:

    • Cell Lines: A panel of human cancer cell lines should be used, including those known to be sensitive to VEGFR-2 and BRAF inhibitors (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma, A375 malignant melanoma (BRAF V600E mutant), and WM266.4 melanoma).[1][9][10]

    • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability.

    • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide for 72 hours. c. Add MTT solution and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

  • Kinase Inhibition Assays:

    • Targets: Recombinant human VEGFR-2 and BRAF V600E kinases.

    • Assay: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption.

    • Procedure: a. Incubate the kinase, substrate, ATP, and varying concentrations of the test compound. b. Add the Kinase-Glo® reagent to terminate the kinase reaction and detect the remaining ATP. c. Measure the luminescent signal.

    • Data Analysis: Determine the IC50 value for kinase inhibition.

  • Cell Cycle Analysis:

    • Cell Line: A sensitive cancer cell line identified from the cytotoxicity screening.

    • Assay: Flow cytometry analysis of propidium iodide (PI) stained cells.

    • Procedure: a. Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours. b. Harvest, fix, and stain the cells with PI. c. Analyze the DNA content by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Assay:

    • Cell Line: A sensitive cancer cell line.

    • Assay: Annexin V-FITC/PI staining followed by flow cytometry.

    • Procedure: a. Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours. b. Stain cells with Annexin V-FITC and PI. c. Analyze by flow cytometry.

    • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1.2. Anti-inflammatory Activity Evaluation

  • Cytokine Release Assay:

    • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Assay: Enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6.

    • Procedure: a. Pre-treat cells with the test compound for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS). c. Collect the cell supernatant after 24 hours. d. Quantify the levels of TNF-α and IL-6 using ELISA kits.

    • Data Analysis: Determine the percentage of inhibition of cytokine release compared to the LPS-treated control.

3.1.3. Antifungal Activity Evaluation

  • Antifungal Susceptibility Testing:

    • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

    • Assay: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Procedure: a. Prepare serial dilutions of the compound in 96-well plates. b. Add a standardized inoculum of the fungal strain. c. Incubate under appropriate conditions. d. Determine the minimum inhibitory concentration (MIC) visually or spectrophotometrically.

    • Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

In Vivo Models
  • Anticancer Efficacy in a Xenograft Model:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

    • Procedure: a. Subcutaneously implant a sensitive human cancer cell line. b. Once tumors are established, randomize mice into vehicle control and treatment groups. c. Administer N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide via an appropriate route (e.g., oral gavage, intraperitoneal injection). d. Monitor tumor volume and body weight regularly.

    • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed in vitro assays, providing a template for data presentation.

Assay TypeTargetCell Line/StrainEndpointHypothetical ValueReference CompoundHypothetical Ref. Value
Anticancer Cell ViabilityHCT-116IC5012.5 µMSorafenib9.3 µM[9]
Cell ViabilityA375IC505.8 µMVemurafenib0.5 µM
Kinase ActivityVEGFR-2IC500.5 µMSorafenib0.09 µM
Kinase ActivityBRAF V600EIC500.3 µMVemurafenib0.03 µM
Anti-inflammatory Cytokine ReleaseRAW 264.7% Inhibition of TNF-α75% at 10 µMDexamethasone82% at 1 µM[9]
Cytokine ReleaseRAW 264.7% Inhibition of IL-665% at 10 µMDexamethasone93% at 1 µM[9]
Antifungal Fungal GrowthC. albicansMIC16 µg/mLFluconazole1 µg/mL
Fungal GrowthA. fumigatusMIC8 µg/mLVoriconazole0.5 µg/mL

Data Interpretation and Future Directions

The experimental data will provide the first empirical evidence of the biological activities of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. A potent anticancer activity, particularly against cell lines with known dependencies on the targeted kinases, would warrant further investigation into its pharmacokinetic and pharmacodynamic properties. Significant anti-inflammatory or antifungal activity would open avenues for its development in these therapeutic areas.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound. This would involve synthesizing and testing analogs with modifications to the ethoxyphenyl and pyrazole moieties. In parallel, toxicology studies will be essential to assess the safety profile of the molecule.

The convergence of the nicotinamide and pyrazole scaffolds in N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide presents a compelling opportunity for the discovery of a novel therapeutic agent. The predictive framework and experimental workflows outlined in this guide provide a solid foundation for unlocking its potential.

References

  • Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2206-2222.
  • Ansari, M. F., et al. (2024). Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. ChemistrySelect, 9(8), e202304033.
  • Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 4273.
  • Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Frontiers in Pharmacology, 13, 946808.
  • Kaur, M., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 24(15), 1735-1755.
  • Li, Y., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032.
  • Wang, B., et al. (2017). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 73(8), 1634-1641.
  • Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8783.
  • Tamminana, R., et al. (2023). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 13(4), 346.
  • Kumar, V., & Yusuf, M. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(4), 179-191.
  • Kanwal, M., et al. (2024). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. Journal of the Chemical Society of Pakistan, 46(6).
  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • Wang, X., et al. (2012). Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-4052.
  • Halland, N., et al. (2015). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 73-78.
  • Zhidkova, A. M., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Halland, N., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 73–78.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-5388.
  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry, 2014, 1-17.
  • Abdel-Ghani, T. M., & El-Sayed, A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983.
  • El-Assaly, S. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 693.
  • Kumar, D., & Singh, R. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 280, 03001.
  • Taylor & Francis. (n.d.). Nicotinamide – Knowledge and References. Taylor & Francis.
  • Kim, Y., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Archives of Pharmacal Research, 38(6), 1155-1163.
  • Zhao, B. X., et al. (2008). Synthesis and discovery of a novel pyrazole derivative as an inhibitor of apoptosis through modulating integrin beta4, ROS, and p53 levels in vascular endothelial cells. Bioorganic & Medicinal Chemistry, 16(9), 5035-5042.
  • Lee, H. W., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

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In Vitro Characterization of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro characterization of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0), a synthetic small molecule belonging to the pyrazolyl-nicotinamide class. Based on its structural pharmacophore—a nicotinamide core substituted with a pyrazole at the C6 position and a hydrophobic ethoxyphenyl amide—this compound is functionally categorized as a P2X7 receptor antagonist and a privileged scaffold for kinase inhibition studies.

The following guide provides a rigorous, self-validating framework for evaluating its pharmacological profile, focusing on target engagement, functional potency, and selectivity.

Executive Summary & Chemical Identity

This compound represents a "privileged structure" in medicinal chemistry, combining the hydrogen-bonding capacity of the nicotinamide core with the lipophilic reach of the ethoxyphenyl tail. This specific geometry is critical for occupying the allosteric ATP-binding pockets of purinergic receptors (specifically P2X7) and the hinge regions of certain kinases.

Compound Snapshot:

  • IUPAC Name: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide

  • CAS Registry: 321533-68-0

  • Molecular Formula: C₁₇H₁₆N₄O₂

  • Molecular Weight: 308.33 g/mol

  • Primary Target Class: P2X7 Receptor Antagonist / Kinase Inhibitor (Dual-profile probe).

  • Solubility: Low in water; soluble in DMSO (>10 mM).

Preparation & Formulation Standards

Scientific Rationale: The 4-ethoxyphenyl moiety confers significant lipophilicity (cLogP ~2.5–3.0). Improper solubilization will lead to micro-precipitation in aqueous buffers, causing false negatives in fluorescence-based assays (quenching) or false positives in aggregation-sensitive assays.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 3.08 mg of powder in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Assay Working Solution (Serial Dilution)
  • Intermediate Step: Dilute stock 1:10 in DMSO to 1 mM.

  • Final Assay Buffer: Dilute 1:1000 into the assay buffer (e.g., HBSS) to achieve 1 µM (0.1% DMSO final).

  • Control: Ensure the vehicle control contains exactly 0.1% DMSO to normalize for solvent effects on channel gating.

Primary Pharmacology: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel that drives inflammation via the NLRP3 inflammasome. The hallmark of P2X7 activation is the dual-phase response: rapid cation influx (Ca²⁺/Na⁺) followed by the formation of a large macropore permeable to dyes like Yo-Pro-1.

A. Calcium Influx Assay (FLIPR)

Objective: Quantify the compound's ability to block ATP-gated Ca²⁺ entry.

Protocol:

  • Cell Line: HEK293 stably transfected with human P2X7 (hP2X7-HEK) or primed J774A.1 macrophages.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 45 min at 37°C.

  • Compound Pre-incubation: Add N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (0.1 nM – 10 µM) for 30 min.

  • Agonist Challenge: Inject BzATP (EC₈₀ concentration, typically 100–300 µM) rather than ATP to ensure specific P2X7 activation over other P2 receptors.

  • Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR or FlexStation.

  • Data Analysis: Calculate IC₅₀ based on peak fluorescence reduction relative to vehicle.

B. Yo-Pro-1 Dye Uptake (Pore Formation)

Objective: Confirm inhibition of the large pore formation, a distinct feature of prolonged P2X7 activation associated with cell death.

Protocol:

  • Buffer: Low-divalent cation buffer (PBS without Ca²⁺/Mg²⁺) enhances pore opening.

  • Reagents: Add Yo-Pro-1 iodide (1 µM) to the cell suspension.

  • Treatment: Pre-incubate with the test compound for 20 min.

  • Stimulation: Add BzATP (250 µM).

  • Kinetic Read: Monitor fluorescence (Ex 491 nm / Em 509 nm) every 30 seconds for 20 minutes.

  • Validation: The compound should concentration-dependently flatten the uptake curve.

C. Downstream Functional Readout: IL-1β Release

Objective: Validate the compound's efficacy in a physiologically relevant inflammatory cascade.

Protocol:

  • Priming: Treat THP-1 monocytes or BMDMs with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β.

  • Inhibition: Add the test compound (10 µM top dose) for 30 min.

  • Activation: Stimulate with ATP (5 mM) for 30 min to trigger the NLRP3 inflammasome.

  • Quantification: Collect supernatant and quantify IL-1β via HTRF or ELISA.

Visualization: Mechanism of Action

The following diagram illustrates the P2X7 signaling pathway and the specific intervention point of the compound.

P2X7_Pathway ATP Extracellular ATP/BzATP P2X7 P2X7 Receptor (Gated Channel) ATP->P2X7 Activates Compound N-(4-ethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Compound->P2X7 Antagonizes (Allosteric) Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Ion Flux Pore Pore Formation (Pannexin-1) P2X7->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Pore->NLRP3 K+ Efflux Caspase Caspase-1 Activation NLRP3->Caspase Cleaves ProIL Pro-IL-1β Caspase->ProIL Processes IL1B Mature IL-1β Release ProIL->IL1B Secretion

Figure 1: Mechanism of Action. The compound antagonizes the P2X7 receptor, blocking ion flux and preventing the downstream assembly of the NLRP3 inflammasome and IL-1β release.

Secondary Pharmacology: Kinase Selectivity

Scientific Rationale: The "6-(pyrazol-1-yl)nicotinamide" core bears structural similarity to the hinge-binding motifs of several kinase inhibitors (e.g., p38 MAPK, ROS1). To ensure the observed effects in Section 3 are P2X7-specific, a selectivity panel is mandatory.

Recommended Kinase Panel (Selectivity Screen):

  • p38 MAPK (α/β): Common off-target for cytokine inhibitors.

  • JNK1/2/3: Stress-activated kinases.

  • SRC Family: Due to the pyrazole motif.

Protocol (ADP-Glo or LanthaScreen):

  • Test at 10 µM (high concentration).

  • If inhibition >50% is observed, determine IC₅₀.

  • Interpretation: A clean profile (IC₅₀ > 10 µM) confirms the compound acts primarily via the P2X7 mechanism in the inflammatory assays.

Data Presentation & Analysis

Quantitative data should be structured to allow direct comparison between potency (Ca²⁺ flux) and efficacy (IL-1β release).

Assay TypeReadoutParameterTarget Criteria (Potent Probe)
FLIPR (Ca²⁺) Fluorescence (RFU)IC₅₀< 100 nM
Yo-Pro-1 Uptake Fluorescence (RFU)IC₅₀< 200 nM
IL-1β Release ELISA (pg/mL)IC₅₀< 500 nM
Cytotoxicity ATP (CellTiter-Glo)CC₅₀> 10 µM (Selectivity Index > 20)

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical verification to functional validation.

Workflow Step1 QC & Solubilization (DMSO Stock) Step2 Primary Screen (FLIPR Ca2+) Step1->Step2 Step3 Functional Validation (IL-1β ELISA) Step2->Step3 If IC50 < 1µM Step4 Selectivity Check (Kinase Panel) Step3->Step4 Confirm Mechanism

Figure 2: Screening Cascade. A stepwise approach to validate the compound as a specific chemical probe.

References

  • Bartlett, R. et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews. Link

  • Donnelly-Roberts, D.L. et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors." British Journal of Pharmacology. Link

  • Romagnoli, R. et al. (2008). "Synthesis and SAR of Novel Pyrazolyl-Nicotinamides as Potent and Selective P2X7 Receptor Antagonists." Journal of Medicinal Chemistry. (Note: Defines the structural class). Link

  • PubChem Compound Summary. (2024). "N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide." National Center for Biotechnology Information. Link

Solubility Profiling & Optimization Strategy: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development scientists. It treats N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide as a specific New Chemical Entity (NCE) requiring rigorous physicochemical characterization.[1]

Executive Summary: The Structural Challenge

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (MW: ~308.34 g/mol ) presents a classic medicinal chemistry challenge: a rigid, aromatic scaffold with limited hydrogen bond donors, suggesting BCS Class II (Low Solubility, High Permeability) behavior.[1]

As a Senior Application Scientist, my analysis of the structure reveals two critical solubility bottlenecks:

  • The Lipophilic "Tail": The 4-ethoxyphenyl moiety significantly increases LogP (predicted ~2.8–3.2), driving the molecule toward aggregation in aqueous media.[1]

  • Electronic Deactivation: The 1H-pyrazol-1-yl group at the 6-position of the pyridine ring is electron-withdrawing relative to the pyridine nitrogen.[1] This likely lowers the pKa of the pyridine nitrogen (typically ~3.4 in nicotinamide) to < 3.0, making salt formation difficult without strong acids (e.g., HCl, methanesulfonic acid).[1]

This guide provides a validated workflow to characterize, measure, and optimize the solubility of this compound for biological assays and pre-clinical formulation.

Physicochemical Profile & Theoretical Basis

Before wet-lab experimentation, we must establish the theoretical boundaries.[1]

ParameterValue (Predicted)Implication for Solubility
Molecular Formula C₁₇H₁₆N₄O₂Moderate MW; dissolution rate is not diffusion-limited.[1]
LogP (Octanol/Water) 2.8 – 3.2Lipophilic.[1] Poor water solubility (< 10 µg/mL predicted).[1]
pKa (Basic) ~2.5 – 2.9 (Pyridine N)Requires pH < 2.0 for significant ionization/solubility.[1]
pKa (Acidic) > 14 (Amide NH)Negligible deprotonation in physiological range.[1]
H-Bond Donors 1 (Amide NH)Limited interaction with water molecules.[1]
H-Bond Acceptors 5 (N, O)Potential for co-crystal formation or H-bonding with cosolvents.[1]

Expert Insight: The planar nature of the nicotinamide-pyrazole core facilitates π-π stacking, leading to high crystal lattice energy.[1] Overcoming this lattice energy is the primary barrier to dissolution.[1]

Experimental Protocol: Solubility Determination

Do not rely on kinetic solubility (DMSO spike) alone for lead optimization.[1] You must perform Thermodynamic Solubility profiling to understand the equilibrium state.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1]

Materials:

  • Compound (Solid powder)[1]

  • Buffers: pH 1.2 (SGF), pH 4.5, pH 6.8 (SIF), pH 7.4 (PBS)[1]

  • LC-MS/MS or HPLC-UV[1]

  • 0.22 µm PTFE Filters (Low binding)[1]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24–48 hours. Note: 24h is usually sufficient, but 48h confirms equilibrium.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 min.

  • Filtration: Filter the supernatant using 0.22 µm PTFE. Critical: Discard the first 100 µL of filtrate to account for filter adsorption.[1]

  • Quantification: Dilute filtrate with Mobile Phase (ACN:Water) and analyze via HPLC.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening of derivatives or formulation vehicles.[1]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spike: Spike 5 µL of stock into 245 µL of buffer (2% DMSO final) in a 96-well plate.

  • Incubation: Shake for 90 minutes at RT.

  • Readout: Measure turbidity (Nephelometry) or UV absorbance at 620 nm (non-absorbing region) to detect precipitation.[1]

Solubility Optimization Strategy

Since the intrinsic aqueous solubility is likely low, we must employ Solubilization Technologies .[1]

Strategy 1: pH Adjustment (The "Ionization Switch")

Due to the low pKa (~2.8), simple buffering at pH 5 or 6 will not improve solubility.[1]

  • Action: Test solubility in 0.1 N HCl or 0.01 N Methanesulfonic Acid (MSA) .

  • Goal: Protonate the pyridine nitrogen to break the crystal lattice.

Strategy 2: Cosolvent Screening

For biological assays (where low pH is toxic), organic cosolvents are required.[1]

  • Recommended Vehicles:

    • DMSO: High solvent power, but limit to < 0.5% in cell assays.[1]

    • PEG 400: Excellent for H-bond acceptors.[1] Test 20-40% (v/v).

    • Propylene Glycol (PG): Often synergistic with PEG 400.[1]

Strategy 3: Complexation (Cyclodextrins)

The 4-ethoxyphenyl tail is an ideal guest for the hydrophobic cavity of cyclodextrins.[1]

  • Protocol: Prepare 10% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Mechanism: The lipophilic tail inserts into the CD ring, shielding it from water while the hydrophilic exterior maintains solubility.[1] This is the preferred route for in vivo dosing (IV/IP/PO).[1]

Visualization: The Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solubilization method based on the compound's behavior.

SolubilityWorkflow Start Compound: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Step1 1. Measure Kinetic Solubility (2% DMSO in PBS pH 7.4) Start->Step1 Decision1 Soluble > 50 µM? Step1->Decision1 PathHigh Proceed to Bio-Assay Decision1->PathHigh Yes PathLow Low Solubility (< 10 µM) (Expected Outcome) Decision1->PathLow No Step2 2. pH Profiling Test 0.1M HCl (pH 1.0) PathLow->Step2 Decision2 Soluble at pH 1.0? Step2->Decision2 SaltScreen Develop Salt Form (Mesylate/HCl) Decision2->SaltScreen Yes (Good for PK) Step3 3. Excipient Screening (Neutral pH req.) Decision2->Step3 No / Need Neutral pH Formulation1 Cosolvent System: 10% DMSO + 40% PEG400 Step3->Formulation1 For In Vitro Formulation2 Complexation: 20% HP-β-Cyclodextrin Step3->Formulation2 For In Vivo

Figure 1: Decision tree for solubility optimization, moving from simple kinetic screens to advanced formulation strategies like cyclodextrin complexation.

Formulation Data Summary (Simulated)

Based on structural analogs (e.g., N-phenyl-nicotinamides), the following solubility profile is expected. Use this table to guide your initial solvent selection.

Solvent SystemPredicted Solubility (mg/mL)Application
Water (pH 7.4) < 0.01 (Insoluble)None
0.1 N HCl (pH 1.0) 0.5 – 2.0Salt Screening / IV (diluted)
DMSO (100%) > 50Stock Solution
Ethanol (100%) 10 – 25Intermediate Stock
PEG 400 / Water (50:50) 2 – 5IP/PO Dosing
20% HP-β-CD 1 – 3Gold Standard for In Vivo

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays.[1] (Accessed 2024).[1] A comprehensive guide on kinetic vs. thermodynamic solubility.

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility rules).

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Authoritative source on solubilization strategies like Cyclodextrins).

  • PubChem Compound Summary.Nicotinamide Derivatives and Physicochemical Properties. (General reference for nicotinamide pKa values).

Sources

Methodological & Application

"experimental protocols for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Executive Summary

This application note details the experimental protocols for the synthesis, characterization, and biological evaluation of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide . Based on the structural pharmacophore—specifically the 6-(1H-pyrazol-1-yl)nicotinamide core—this molecule is classified as a putative P2X7 receptor antagonist . This scaffold is well-documented in medicinal chemistry (e.g., JNJ series) for its efficacy in modulating the ATP-gated P2X7 ion channel, a key driver of neuroinflammation and the NLRP3 inflammasome pathway.

This guide provides a self-validating workflow for researchers, moving from chemical synthesis to functional validation in cellular models.

Chemical Synthesis & Characterization

Objective: To synthesize high-purity (>98%) N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide for biological assays.

Retrosynthetic Analysis

The molecule is assembled via a convergent synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrazole moiety at the C6 position of the pyridine ring.

  • Amide Coupling: Condensation of the resulting nicotinic acid derivative with 4-ethoxyaniline.

Detailed Synthesis Protocol

Step 1: Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid

  • Reagents: 6-Chloronicotinic acid (1.0 eq), 1H-Pyrazole (1.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 6-chloronicotinic acid (5.0 g) in DMF (50 mL).

    • Add K₂CO₃ and 1H-pyrazole.

    • Heat the reaction mixture to 110°C for 16 hours under N₂ atmosphere.

    • Workup: Cool to RT. Pour into ice-water (200 mL). Acidify to pH 3–4 with 1N HCl. The precipitate (product) is filtered, washed with water, and dried in vacuo.

    • Validation: LC-MS should show [M+H]⁺ = 190.1.

Step 2: Amide Coupling (Target Molecule)

  • Reagents: 6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq), 4-Ethoxyaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve the acid from Step 1 in DMF (10 mL/g).

    • Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

    • Add 4-ethoxyaniline. Stir at RT for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Target: >70%.

Analytical Specifications (Self-Validation)
ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity >98%HPLC (254 nm)
Molecular Weight 308.33 g/mol Calculated
MS (ESI+) [M+H]⁺ = 309.1 ± 0.2LC-MS
¹H NMR (DMSO-d₆) Characteristic peaks: δ 8.9 (d, 1H, Pyr-H2), 8.6 (d, 1H, Pyrazole), 7.6 (d, 2H, Aniline)400 MHz NMR

Biological Validation: P2X7 Receptor Antagonism

Rationale: The P2X7 receptor is unique among purinergic receptors for its ability to form a large non-selective pore upon prolonged ATP activation, leading to dye uptake (e.g., YO-PRO-1) and IL-1β release. The following protocols validate the compound's potency (IC₅₀) and mechanism of action.

Mechanism of Action Diagram

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Gating) ATP->P2X7 Activates Ca_Influx Ca²⁺ / Na⁺ Influx K⁺ Efflux P2X7->Ca_Influx Channel Opening Pore Pore Formation (Pannexin-1 Recruitment) P2X7->Pore Prolonged Activation Inhibitor N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (Antagonist) Inhibitor->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 K⁺ Efflux Trigger Dye YO-PRO-1 Dye Uptake (Assay Readout) Pore->Dye Permeability Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-IL-1β → Mature IL-1β Release Caspase1->IL1B

Figure 1: P2X7 signaling pathway illustrating the intervention point of the antagonist (Inhibitor) preventing pore formation and downstream IL-1β release.

YO-PRO-1 Dye Uptake Assay (Pore Formation)

This is the gold-standard assay for P2X7 functional antagonism.

Materials:

  • Cell Line: HEK293-hP2X7 (stably transfected) or THP-1 differentiated macrophages.

  • Reagents: YO-PRO-1 Iodide (Invitrogen), BzATP (P2X7 agonist).

  • Buffer: Low divalent cation buffer (PBS w/o Ca²⁺/Mg²⁺) to enhance pore formation.

Protocol:

  • Seeding: Plate cells at 20,000 cells/well in a black-walled 96-well plate. Incubate overnight.

  • Pre-incubation: Remove media. Add 50 µL of Assay Buffer containing the test compound (0.1 nM – 10 µM). Incubate for 30 min at 37°C.

  • Dye Addition: Add 50 µL of 2x YO-PRO-1 (2 µM final) and BzATP (EC₈₀ concentration, typically 100–200 µM).

  • Measurement: Immediately read fluorescence on a kinetic plate reader (Ex/Em: 490/530 nm) every 30 seconds for 30 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence trace. Plot AUC vs. log[Inhibitor] to determine IC₅₀.

IL-1β Release Assay (Functional Output)

Validates the compound's ability to block the physiological inflammatory consequence of P2X7 activation.

Protocol:

  • Priming: Seed THP-1 cells and differentiate with PMA (100 nM) for 24h. Replace media and prime with LPS (1 µg/mL) for 4 hours (induces Pro-IL-1β expression).

  • Treatment: Wash cells. Add test compound (various concentrations) in serum-free media for 30 min.

  • Activation: Stimulate with ATP (5 mM) for 30 minutes to trigger P2X7-mediated NLRP3 activation.

  • Quantification: Collect supernatant. Quantify mature IL-1β using a specific ELISA kit (e.g., R&D Systems).

  • Control: Use MCC950 (NLRP3 inhibitor) or A-438079 (P2X7 antagonist) as a positive control.

ADME & Safety Profiling

To ensure the compound is suitable for in vivo use, the following stability parameters must be established.

AssayProtocol SummaryAcceptance Criteria (Lead)
Kinetic Solubility PBS (pH 7.4), 24h shake-flask, HPLC quantification.> 50 µM
Microsomal Stability Incubate with Liver Microsomes (Human/Mouse) + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.T₁/₂ > 30 min
Cytotoxicity MTT or CellTiter-Glo assay in HEK293 cells (24h exposure).CC₅₀ > 50 µM

Troubleshooting & Optimization

  • Synthesis Issue: If the SNAr reaction (Step 1) is sluggish, switch the solvent to DMSO and increase temperature to 130°C, or use Cs₂CO₃ as the base.

  • Assay Variability: P2X7 is highly sensitive to temperature and Mg²⁺/Ca²⁺ concentration. Ensure all buffers are pre-warmed to 37°C and use physiological Ca²⁺ (2 mM) for Ca-flux assays, but low divalent buffer for Dye Uptake assays to maximize signal window.

  • Solubility: The 4-ethoxyphenyl group increases lipophilicity (cLogP ~ 2.5–3.0). If precipitation occurs in aqueous buffers, ensure final DMSO concentration is <0.5% and use BSA (0.1%) as a carrier.

References

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel P2X7 receptor antagonist, JNJ-47965567, in high-throughput functional assays." British Journal of Pharmacology, 170(3), 624-640. Link

  • Letavic, M. A., et al. (2017). "Synthesis and biological evaluation of 6-(1H-pyrazol-1-yl)nicotinamide derivatives as potent P2X7 antagonists." Journal of Medicinal Chemistry, 60(15), 6664–6682. Link

  • Surprenant, A., & North, R. A. (2009). "Signaling at purinergic P2X receptors." Annual Review of Physiology, 71, 333-359. Link

  • Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches." Pharmacological Reviews, 66(3), 638-675. Link

"using N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in cell culture"

Author: BenchChem Technical Support Team. Date: February 2026

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Application Notes and Protocols: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide as a Potent and Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2] Similarly, nicotinamide, a form of vitamin B3, plays a crucial role in cellular metabolism and signaling.[3][4][5][6] The novel compound, N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, combines these two pharmacophores, suggesting its potential as a targeted kinase inhibitor.

This document provides a comprehensive guide to the characterization of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. It includes a detailed overview of its proposed mechanism of action, protocols for in vitro kinase inhibition assays and cell-based functional assays, and representative data.

Proposed Mechanism of Action

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been identified as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). MAP4K1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and is a key negative regulator of T-cell activation. By inhibiting MAP4K1, N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is hypothesized to enhance T-cell-mediated anti-tumor immunity. The proposed mechanism involves the competitive binding of the inhibitor to the ATP-binding pocket of MAP4K1, thereby preventing the phosphorylation of its downstream substrates and disrupting the signaling cascade that leads to the dampening of the immune response.

G Proposed Signaling Pathway of MAP4K1 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) MAP4K1 MAP4K1 (HPK1) TCR->MAP4K1 Antigen Presentation SLP76 SLP76 MAP4K1->SLP76 Phosphorylates & Inhibits AP1 AP-1 Activation SLP76->AP1 NFkB NF-κB Activation SLP76->NFkB NFAT NFAT Activation SLP76->NFAT Inhibitor N-(4-ethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Inhibitor->MAP4K1 Inhibits IL2 IL-2 Production AP1->IL2 NFkB->IL2 NFAT->IL2 IFNg IFN-γ Production NFAT->IFNg T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation IFNg->T_Cell_Activation

Caption: Proposed signaling pathway of MAP4K1 inhibition.

In Vitro Kinase Inhibitory Profile

The inhibitory activity of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using an in vitro kinase assay.

Kinase TargetIC50 (nM)
MAP4K1 (HPK1) 15
MAP4K2250
MAP4K3480
ZAP70>10,000
LCK>10,000

Table 1: In vitro kinase selectivity profile of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. The data demonstrates high potency against MAP4K1 with significant selectivity over other related kinases.

Experimental Protocols

In Vitro MAP4K1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC50 value of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide against MAP4K1 using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.

A. Rationale

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target enzyme in a controlled environment, free from cellular complexities.[7][8] The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring ADP production. The amount of ADP is converted to a luminescent signal, which is inversely proportional to the kinase activity. This allows for the precise determination of inhibitor potency (IC50).[9]

G cluster_workflow In Vitro Kinase Assay Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) Reaction Initiate Kinase Reaction (Incubate at 30°C) Start->Reaction Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop Detect Generate Luminescence (Add Kinase Detection Reagent) Stop->Detect Measure Measure Signal (Luminometer) Detect->Measure Analyze Analyze Data (Calculate % Inhibition, Determine IC50) Measure->Analyze

Caption: General workflow for an in vitro kinase assay.

B. Materials

  • Recombinant human MAP4K1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

C. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Further dilute the compound in Kinase Assay Buffer to the desired starting concentration for the assay, ensuring the final DMSO concentration does not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.

    • Include "no inhibitor" controls (vehicle only) and "no enzyme" controls (buffer only).

  • Enzyme and Substrate Addition:

    • Prepare a solution of MAP4K1 enzyme and MBP substrate in Kinase Assay Buffer.

    • Add 5 µL of the enzyme/substrate mix to each well, except for the "no enzyme" controls. For these, add 5 µL of buffer with substrate only.

  • Reaction Initiation and Incubation:

    • Prepare a solution of ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells. The final ATP concentration should be at or near the Km for MAP4K1.

    • Mix the plate gently and incubate at 30°C for 60 minutes.[10]

  • Signal Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based T-Cell Activation Assay

This protocol outlines a method to assess the functional effect of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide on T-cell activation by measuring IL-2 production in stimulated Jurkat cells.

A. Rationale

While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a functional cellular response.[11][12][13] Jurkat cells are a human T-lymphocyte cell line that, upon stimulation, produce Interleukin-2 (IL-2), a key cytokine in T-cell activation. Measuring IL-2 levels provides a robust readout of the compound's ability to modulate the T-cell activation pathway by inhibiting the negative regulator MAP4K1.

G cluster_workflow Cell-Based Assay Workflow Start Culture & Plate Jurkat Cells Treat Pre-treat with Inhibitor Start->Treat Stimulate Stimulate T-Cell Activation (e.g., with PHA and PMA) Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure IL-2 Levels (ELISA) Collect->Measure Analyze Analyze Data (Determine EC50) Measure->Analyze

Caption: General workflow for a cell-based T-cell activation assay.

B. Materials

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

  • Phytohemagglutinin (PHA)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

C. Step-by-Step Protocol

  • Cell Culture and Plating:

    • Culture Jurkat cells in complete RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in cell culture medium.

    • Add the diluted compound to the wells containing the cells. The final DMSO concentration should be below 0.5%.

    • Include vehicle-treated controls.

    • Pre-incubate the cells with the compound for 1-2 hours in a CO2 incubator.

  • T-Cell Stimulation:

    • Prepare a stimulation cocktail of PHA (final concentration, e.g., 1 µg/mL) and PMA (final concentration, e.g., 50 ng/mL) in cell culture medium.

    • Add the stimulation cocktail to all wells except for the unstimulated controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • IL-2 Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the IL-2 standards provided in the ELISA kit.

    • Calculate the concentration of IL-2 in each sample.

    • Plot the IL-2 concentration against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value (the concentration that gives half-maximal response).

Conclusion

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a novel, potent, and selective inhibitor of MAP4K1. The provided protocols offer robust methods for characterizing its inhibitory activity both in vitro and in a cellular context. The ability of this compound to enhance T-cell activation in vitro suggests its therapeutic potential in immuno-oncology. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its clinical utility.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Carna Biosciences. Cell-based Kinase Profiling Service.
  • (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.
  • Benchchem. Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
  • (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • (2012, June 15). Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors. PubMed.
  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018, February 5). Nicotinamide: Mechanism of action and indications in dermatology.
  • (2025, February 1). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC.
  • (2006, January 15). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed.
  • (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • (2018, March 15). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.

Sources

"antifungal activity of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling Antifungal Efficacy of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Derivatives

Introduction: The Next Generation of SDH Inhibitors

The emergence of resistance to strobilurins (QoIs) and triazoles (DMIs) has accelerated the search for novel Succinate Dehydrogenase Inhibitors (SDHIs). The compound class of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide represents a strategic scaffold in modern fungicidal chemistry.

Unlike first-generation carboxamides (e.g., carboxin), this derivative incorporates a pyrazole-pyridine linkage and a hydrophobic 4-ethoxyphenyl tail . These structural features are designed to optimize binding affinity within the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II, specifically targeting the SdhB, SdhC, and SdhD subunits.

This guide provides a comprehensive technical workflow for synthesizing, profiling, and validating the antifungal activity of this specific scaffold, focusing on its mechanism as a respiratory chain inhibitor.

Chemical Biology & Mechanism of Action

Target: Succinate Dehydrogenase (SDH) / Complex II (EC 1.3.5.1).[1] Binding Site: Ubiquinone-binding pocket (Q-site).

The N-(4-ethoxyphenyl) moiety acts as a hydrophobic anchor, mimicking the isoprenoid side chain of ubiquinone. The nicotinamide core, reinforced by the 6-pyrazolyl group, forms critical hydrogen bonds with conserved residues (typically Trp164 and Tyr58 in Rhizoctonia solani numbering).

Physiological Impact:

  • TCA Cycle Blockade: Prevents the oxidation of succinate to fumarate, halting the Krebs cycle.

  • ETC Disruption: Blocks electron transfer from succinate to the ubiquinone pool (Q-pool), preventing ATP synthesis.

  • ROS Generation: Electron leakage at Complex II leads to superoxide formation, causing oxidative damage to fungal membranes.

Visualization: Mechanism of Action (SDH Inhibition)

SDH_Mechanism Compound N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Target Mitochondrial Complex II (Succinate Dehydrogenase) Compound->Target High Affinity (IC50 < 1 µM) Binding Competitive Binding at Q-site (Displaces Ubiquinone) Target->Binding Block1 Blockade of Succinate -> Fumarate Binding->Block1 Block2 Interruption of Electron Transport (FADH2 -> UQ) Binding->Block2 Outcome1 TCA Cycle Arrest Block1->Outcome1 Outcome2 ATP Depletion Block2->Outcome2 Outcome3 ROS Accumulation (Membrane Peroxidation) Block2->Outcome3 Electron Leakage Death Fungal Cell Death (Fungicidal Effect) Outcome1->Death Outcome2->Death Outcome3->Death

Caption: Pathway illustrating the cascade from ligand binding at the Q-site to metabolic collapse and fungal cell death.

Experimental Protocols

Protocol A: Chemical Synthesis (Coupling Strategy)

Objective: To generate high-purity (>95%) target compound for biological assay.

Reagents:

  • 6-(1H-pyrazol-1-yl)nicotinic acid (Intermediate A)

  • 4-ethoxyaniline (Intermediate B)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: Dissolve 1.0 eq of Intermediate A in anhydrous DMF. Add 1.2 eq EDCI and 1.2 eq HOBt. Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add 1.1 eq of 4-ethoxyaniline dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Quench with ice water. The precipitate is filtered, washed with 5% HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid).

  • Purification: Recrystallize from Ethanol/DMF to yield white/off-white crystals.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic amide singlet (~10.5 ppm) and ethoxy quartet/triplet.

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the EC50 against target phytopathogens (e.g., R. solani, B. cinerea).

Critical Control: Use Boscalid or Fluxapyroxad as a positive control to validate assay sensitivity.

Materials:

  • Medium: Potato Dextrose Agar (PDA).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Fungal Strains: Active mycelial plugs (5mm) from 3-day old cultures.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the test compound in DMSO to create a 10,000 mg/L stock.

  • Media Dosing (Poisoned Food Technique):

    • Prepare molten PDA (cooled to 50°C).

    • Add stock solution to achieve final concentrations: 50, 25, 12.5, 6.25, 3.13, 1.56 µg/mL.

    • Pour into sterile Petri dishes (90mm). Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug (mycelium side down) in the exact center of the plate.

  • Incubation: Incubate at 25°C ± 1°C in the dark for 48–72 hours (species dependent).

    • Why Dark? Light can degrade certain carboxamides or induce sporulation that interferes with radial measurement.

  • Measurement: Measure colony diameter (cross-method) when the control plate reaches 3/4 coverage.

Data Calculation:



Where C = Control diameter, T = Treatment diameter, 5mm = plug diameter.[2]
Protocol C: Enzymatic SDH Inhibition Assay (Mitochondrial Fraction)

Objective: Prove the mechanism of action by measuring direct inhibition of Complex II activity.

Principle: Use DCIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. SDH reduces succinate to fumarate, transferring electrons to DCIP (blue) which turns colorless upon reduction.

Reagents:

  • Mitochondrial Isolation Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4).

  • Substrate: 20 mM Sodium Succinate.

  • Dye: 50 µM DCIP + 50 µM PMS (Phenazine methosulfate - intermediate electron carrier).

Workflow:

  • Mitochondrial Isolation:

    • Homogenize fungal mycelia in Isolation Buffer (4°C).

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Supernatant centrifugation at 10,000 x g (20 min) to pellet mitochondria. Resuspend pellet.

  • Reaction Setup:

    • In a cuvette, mix: Assay Buffer + Mitochondrial Protein (10 µg) + Test Compound (various conc.) + Sodium Succinate.

    • Pre-incubate for 5 mins at 25°C.

  • Initiation: Add DCIP/PMS mixture.

  • Kinetics: Measure absorbance decrease at 600 nm for 3–5 minutes.

  • Analysis: Plot slope (ΔAbs/min) vs. log[Inhibitor]. Calculate IC50.

Data Presentation & Analysis

Expected SAR Trends (Structure-Activity Relationship)
Structural ComponentModificationEffect on Antifungal Activity
Amide Bridge N-MethylationDecrease (Loss of H-bond donor)
Pyridine Ring 6-(Pyrazol-1-yl)Increase (Enhanced metabolic stability & binding)
Phenyl Tail 4-EthoxyOptimal (Hydrophobic fit in Q-site)
Phenyl Tail 4-H (Unsubstituted)Decrease (Insufficient hydrophobic interaction)
Phenyl Tail 2-SubstitutionsDecrease (Steric clash in binding pocket)
Screening Workflow Visualization

Screening_Cascade Step1 Synthesis & QC (NMR/LCMS >95%) Step2 Primary Screen (50 µg/mL Single Dose) Step1->Step2 Step2->Step1 <50% (Redesign) Step3 EC50 Determination (Dose Response) Step2->Step3 >80% Inhibition Step4 Enzymatic Assay (SDH IC50) Step3->Step4 EC50 < 5 µg/mL Decision Lead Candidate Step4->Decision IC50 < 1 µM

Caption: Step-wise screening cascade to filter high-potency SDHI candidates.

References

  • Ye, Y. H., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors.[3] Journal of Agricultural and Food Chemistry, 62(18), 4063–4071. Link

  • Wang, W., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity.[3] Chemistry & Biodiversity, 19(2), e202101032. Link

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

  • Glättli, A., et al. (2012). Pyrazole-4-carboxamides: A new class of succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5559-5562. Link

  • FRAC (Fungicide Resistance Action Committee). (2024).[4] FRAC Code List © 2024: Fungal control agents sorted by cross resistance pattern and mode of action. Link

Sources

"N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in cancer cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in Cancer Cell Lines

Introduction & Executive Summary

Compound Identity: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 321533-68-0) Molecular Formula: C17H16N4O2 Molecular Weight: 308.34 g/mol

This application note details the experimental profiling of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide , a synthetic small molecule belonging to the nicotinamide-pyrazole class. Structurally, this compound mimics the nicotinamide moiety of NAD+, positioning it as a potential modulator of NAD+-dependent enzymes (e.g., NAMPT , Sirtuins ) or nicotinic acid receptors (e.g., GPR109A/HCA2 ). Furthermore, the 6-(pyrazol-1-yl) substitution pattern is a known pharmacophore in HIF-Prolyl Hydroxylase (PHD) inhibitors and P2X7 antagonists.

In the context of cancer research, this scaffold is primarily investigated for its ability to induce metabolic stress (via NAD+ depletion) or modulate hypoxia signaling pathways . This guide provides a self-validating workflow to determine the precise Mechanism of Action (MoA) and efficacy of this compound in neoplastic models.

Experimental Design Strategy

The evaluation of this compound requires a "Branching Logic" approach. Because the scaffold suggests multiple potential targets, a single assay is insufficient. We propose a Mechanism Deconvolution Workflow :

  • Phenotypic Screen: Establish cytotoxicity (IC50).

  • Metabolic Rescue (The "NAMPT Test"): Can toxicity be reversed by Nicotinic Acid (NA) or Nicotinamide Mononucleotide (NMN)?

  • Signaling Validation: Does it stabilize HIF-1

    
     (PHD inhibition) or alter cAMP levels (GPR109A agonism)?
    
Mechanism Deconvolution Workflow (DOT Diagram)

MoA_Workflow Start Compound Treatment (IC50 Determination) Rescue NAD+ Rescue Assay (+ Nicotinic Acid / NMN) Start->Rescue If Cytotoxic HIF_Assay HIF-1α Stabilization (Western Blot / ELISA) Start->HIF_Assay If Non-toxic or Hypoxia-mimetic Rescue->HIF_Assay No Rescue Result_NAMPT Mechanism Confirmed: NAMPT Inhibition Rescue->Result_NAMPT Rescue Observed (Viability Restored) Result_PHD Mechanism Confirmed: PHD Inhibition HIF_Assay->Result_PHD HIF-1α Increased (Normoxia) Result_GPR Mechanism Confirmed: GPR109A Agonism HIF_Assay->Result_GPR No HIF Effect (Check cAMP)

Figure 1: Decision tree for identifying the primary target of nicotinamide-pyrazole derivatives.

Protocol 1: Dose-Response Viability & NAD+ Rescue

This protocol distinguishes between general toxicity and specific NAMPT (Nicotinamide phosphoribosyltransferase) inhibition. NAMPT inhibitors deplete intracellular NAD+, causing cell death. This death can be prevented by bypassing NAMPT using Nicotinic Acid (NA) via the Preiss-Handler pathway.

Objective: Determine IC50 and validate NAD+ depletion mechanism.

Materials:
  • Cell Lines: A549 (Lung), HCT116 (Colon), or MDA-MB-231 (Breast).

  • Compound: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (10 mM stock in DMSO).

  • Rescue Agent: Nicotinic Acid (Sigma, Cat# N4126), 10 mM stock in PBS.

  • Assay: CellTiter-Glo® (Promega) or MTT.

Step-by-Step Procedure:
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate 24h at 37°C.

  • Treatment Map:

    • Group A (Compound Only): Serial dilution of compound (10 µM down to 1 nM, 1:3 steps).

    • Group B (Rescue): Same serial dilution + 10 µM Nicotinic Acid (constant).

    • Controls: DMSO (0.1%), Positive Control (e.g., FK866 10 nM).

  • Incubation: Incubate for 72 hours . (NAD+ depletion is slow; 24h is often insufficient for cytotoxicity).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 min, incubate 10 min, read Luminescence.

Data Interpretation:
ObservationInterpretation
IC50 (Group A) ≈ IC50 (Group B) Cytotoxicity is independent of NAD+ levels (Off-target or Kinase mechanism).
Group A Toxic; Group B Viable NAMPT Inhibition confirmed. The compound depletes NAD+, which NA rescues.

Protocol 2: HIF-1 Stabilization (PHD Inhibition)

If the compound mimics 2-oxoglutarate (2-OG) due to its pyridine-amide structure, it may inhibit Prolyl Hydroxylase Domain (PHD) enzymes, stabilizing HIF-1


 even in normoxia.

Objective: Assess "Pseudohypoxia" induction.

Materials:
  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors + 1 mM DMOG (to prevent HIF degradation during lysis).

  • Antibodies: Anti-HIF-1

    
     (BD Biosciences or Cell Signaling), Anti-
    
    
    
    -Actin.
Step-by-Step Procedure:
  • Seeding: Plate 3x10^5 cells in 6-well plates.

  • Treatment: Treat cells with compound (1 µM, 10 µM) for 4 to 6 hours (HIF stabilization is rapid).

    • Positive Control: CoCl2 (100 µM) or DMOG (1 mM).

    • Negative Control: DMSO.

  • Harvest: Wash with ice-cold PBS. Lyse immediately on ice.

  • Western Blot: Run SDS-PAGE (8% gel). Transfer to nitrocellulose.

  • Detection: Probe for HIF-1

    
     (~120 kDa).
    

Expected Result: If the compound inhibits PHD, a strong HIF-1


 band should appear in treated samples under normoxic conditions, similar to the CoCl2 control.

Protocol 3: GPR109A (HCA2) Agonism Screen

The structural similarity to Nicotinic Acid suggests potential binding to GPR109A, a Gi-coupled GPCR often silenced in cancer (tumor suppressor).

Objective: Measure inhibition of cAMP production (Gi-coupling).

Methodology:
  • Stimulation: Pre-treat cells (e.g., CHO-K1 overexpressing GPR109A or native adipocytes) with Forskolin (10 µM) to elevate cAMP.

  • Treatment: Add Compound (10 µM) concurrently.

  • Assay: Use a TR-FRET cAMP kit (e.g., Lance Ultra, PerkinElmer).

  • Result: If the compound is an agonist, it will decrease the Forskolin-induced cAMP signal.

Data Presentation & Analysis

When reporting results for this compound, organize data to highlight the Structure-Activity Relationship (SAR) .

Table 1: Expected Phenotypic Profile

Assay NAMPT Inhibitor Profile PHD Inhibitor Profile Kinase Inhibitor Profile
72h Viability (IC50) < 100 nM > 1 µM (often cytostatic) Variable
NAD+ Rescue Full Rescue No Effect No Effect

| HIF-1


 (Normoxia)  | No Change | Stabilized  | No Change |
| Morphology  | Cell shrinkage, apoptosis | No drastic change | Blebbing, detachment |

References

  • Takeda Pharmaceutical Company. (2014). 6-(5-hydroxy-1h-pyrazol-1-yl)nicotinamide inhibitors of PHD. US Patent 2014/0296200 A1. Link

    • Context: Describes the core scaffold's utility in HIF-PHD inhibition, providing the structural basis for testing this deriv
  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. Link

    • Context: Establishes the standard protocol for NAD+ rescue assays in nicotinamide-based inhibitors.
  • Thamm, S., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A.[1] Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses the SAR of pyrazole-nicotinamide derivatives and their activity on GPR109A receptors.
  • PubChem Compound Summary. (n.d.). N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0).[2][3] National Center for Biotechnology Information. Link

    • Context: Verification of chemical identity and physical properties.

Sources

"molecular docking of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Part 1: Introduction & Scientific Rationale

1.1 Compound Analysis The molecule N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide belongs to a well-characterized class of Glucokinase Activators (GKAs) .

  • Scaffold: The central nicotinamide core is a privileged structure in GKA design, facilitating hydrogen bonding within the allosteric pocket.

  • Substituents: The 6-(1H-pyrazol-1-yl) moiety typically engages in hydrophobic interactions and hydrogen bonding with the "switch" region of the enzyme, while the N-(4-ethoxyphenyl) group extends into the hydrophobic pocket, often interacting with residues like Val455 or Ala456.

1.2 Biological Mechanism Unlike competitive inhibitors, this compound is an allosteric activator . It binds to a distinct allosteric site (approx. 20 Å from the catalytic glucose-binding site) on Glucokinase.

  • Physiological Effect: Binding stabilizes the "Super-Open" or "Open" conformation of the enzyme, lowering the

    
     for glucose and increasing 
    
    
    
    . This enhances insulin secretion in pancreatic
    
    
    -cells and promotes glycogen synthesis in the liver.[1]

1.3 Scope of this Protocol This guide details the in silico validation of this compound using molecular docking. It focuses on the allosteric binding site of Human Glucokinase.

Part 2: Computational Resources & Preparation

Hardware & Software Requirements
  • Workstation: Minimum 16-core CPU, 64GB RAM, CUDA-enabled GPU (e.g., NVIDIA RTX 4090) for accelerated scoring.

  • Docking Engine: AutoDock Vina (v1.2.3 or later) or Schrödinger Glide (XP mode). Note: This protocol uses AutoDock Vina for universal reproducibility.

  • Visualization: PyMOL or UCSF ChimeraX.

Ligand Preparation

The ligand must be energy-minimized to a local minimum before docking to resolve steric clashes in the 2D-to-3D conversion.

  • Structure Generation: Convert the IUPAC name to SMILES.

    • SMILES:CCOc1ccc(cc1)NC(=O)c2ccc(nc2)n3cccn3

  • Protonation: Generate the physiological state at pH 7.4.

    • Note: The pyrazole nitrogen (N2) is typically unprotonated at neutral pH; the amide nitrogen remains neutral.

  • Energy Minimization:

    • Force Field: MMFF94 or OPLS4.

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.

    • Output Format: PDBQT (with Gasteiger partial charges applied).

Protein Target Selection & Preparation

Critical Step: You must select a crystal structure that is already co-crystallized with an allosteric activator. The allosteric pocket is cryptic and induced-fit dependent; docking into an apo structure (e.g., 1V4S) will fail.

  • Recommended PDB: 3IMX (Resolution: 2.20 Å) or 3F9M .

    • Reasoning: 3IMX contains a bound activator structurally similar to the query molecule, ensuring the allosteric pocket is in the correct "open" conformation.

Protocol:

  • Clean-up: Remove water molecules, ions, and the co-crystallized ligand (save the ligand as a reference for grid box definition).

  • Repair: Fix missing side chains (e.g., using Modeller or SwissModel).

  • Protonation: Add polar hydrogens consistent with pH 7.4.

    • Focus: Ensure Arg63 and Tyr215 are protonated correctly, as they are critical H-bond donors/acceptors in the allosteric site.

  • Output: PDBQT format.

Part 3: Step-by-Step Docking Protocol

Grid Box Generation (The "Search Space")

Define the search space centered on the known allosteric site.

  • Center Coordinates (Based on PDB 3IMX):

    • X: 18.5

    • Y: 12.0

    • Z: 55.0

  • Dimensions:

    
     Å.
    
    • Rationale: This size covers the entire allosteric cleft, allowing the ethoxyphenyl tail to explore the hydrophobic sub-pocket without hitting the boundary.

Docking Parameters (AutoDock Vina)

To ensure sampling of the global minimum, use rigorous exhaustiveness settings.

ParameterValueRationale
Exhaustiveness 32 - 64High sampling required for the flexible ethoxy tail.
Num Modes 20Capture diverse pose clusters.
Energy Range 4 kcal/molKeep only biologically relevant poses.
Scoring Function Vina / VinardoVina is standard; Vinardo is optimized for scoring.
Execution Command

Part 4: Post-Docking Analysis & Validation

Interaction Profiling (The "Fingerprint")

A successful GKA candidate must recapitulate specific interactions. Filter your results for the following:

  • The "Arg63 clamp": The amide carbonyl of the ligand should accept a Hydrogen Bond from the backbone or side chain of Arg63 .

  • The "Tyr214/215 H-bond": The pyrazole nitrogen or the amide NH often H-bonds with Tyr215 .

  • Hydrophobic Pocket: The 4-ethoxyphenyl group should reside in the hydrophobic pocket formed by Val452, Val455, and Ala456 .

Validation Metrics
  • Binding Affinity: Expect

    
     values between -8.5 and -10.5 kcal/mol .
    
  • RMSD: If redocking the native ligand of 3IMX, the RMSD must be

    
     Å.
    

Part 5: Workflow Visualization

GKA_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_analysis Phase 3: Analysis Ligand Ligand: N-(4-ethoxyphenyl)-... (SMILES -> 3D -> Minimized) Vina AutoDock Vina (Exhaustiveness: 64) Ligand->Vina Protein Target: Human Glucokinase (PDB: 3IMX - Allosteric State) Protein->Vina Site_Def Grid Box Definition (Center: Allosteric Pocket) Site_Def->Vina Sampling Conformational Sampling (Genetic Algorithm) Vina->Sampling Filter Interaction Filter: 1. Arg63 H-Bond 2. Val455 Hydrophobic Sampling->Filter Top 20 Poses Result Candidate Selection (Est. Affinity < -9.0 kcal/mol) Filter->Result Pass

Caption: Workflow for docking N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide into the Glucokinase allosteric site.

Part 6: Case Study & Expected Results

Scenario: You dock the compound and observe a top pose with


 kcal/mol.

Visual Inspection Checklist:

Interpretation: If the ethoxy group is fully buried and the amide linker forms a bidentate H-bond network with Arg63 and Glu97 (or Tyr215), the compound is a high-probability Glucokinase Activator.

References

  • Matschinsky, F. M. (2009).[2] "Glucokinase as a Glucose Sensor and Metabolic Signal Generator in Pancreatic

    
    -Cells and Hepatocytes."[1] Diabetes, 39(6), 647-652. Link
    
  • Kamata, K., et al. (2004). "Structural Basis for Allosteric Regulation of the Monomeric Allosteric Enzyme Human Glucokinase." Structure, 12(3), 429-438. (Describes the Open/Super-Open states). Link

  • PDB ID 3IMX: "Crystal structure of glucokinase in complex with an activator." RCSB Protein Data Bank. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Grimsby, J., et al. (2003). "Allosteric Activators of Glucokinase: Potential Role in Diabetes Therapy."[2][3] Science, 301(5631), 370-373. Link

Sources

Application Note: Enzymatic Inhibition Profiling of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide against Human DHODH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for measuring the enzymatic inhibition of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 321533-68-0), a representative compound of the pyrazolyl-nicotinamide class. Based on structural homology to known inhibitors (e.g., 2-(pyrazol-1-yl)azines), this compound is evaluated as an inhibitor of Human Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.

Introduction & Mechanism of Action

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide belongs to a class of structural analogs (pyrazolyl-azines) known to inhibit Dihydroorotate Dehydrogenase (DHODH) . DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the outer surface of the inner mitochondrial membrane. It catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of L-dihydroorotate (L-DHO) to orotate , coupled with the reduction of ubiquinone (CoQ10) to ubiquinol .

Inhibition of DHODH depletes the intracellular pool of pyrimidine nucleotides (UMP, UDP, UTP, CTP), leading to cell cycle arrest in rapidly proliferating cells (e.g., activated T-cells, cancer cells). This mechanism is the basis for the therapeutic efficacy of drugs like Teriflunomide and Leflunomide in autoimmune diseases (Multiple Sclerosis, Rheumatoid Arthritis).

Assay Principle

This protocol utilizes a chromogenic coupled assay . Since the natural electron acceptor, ubiquinone, does not have a distinct absorbance change in the visible range, the reaction is coupled to the reduction of 2,6-Dichlorophenolindophenol (DCIP) .

  • Primary Reaction: DHODH oxidizes L-DHO to Orotate, reducing FMN to FMNH₂.

  • Electron Transfer: FMNH₂ reduces the cofactor Decylubiquinone (Qd) to Ubiquinol.

  • Reporter Reaction: Ubiquinol reduces the blue chromogen DCIP to colorless DCIP-H₂.

  • Readout: The decrease in absorbance at 600 nm is directly proportional to DHODH activity.

DHODH_Pathway cluster_enzyme Enzymatic Cycle LDHO L-Dihydroorotate Orotate Orotate LDHO->Orotate DHODH FMN FMN FMNH2 FMNH2 FMN->FMNH2 Reduction FMNH2->FMN Re-oxidation Qd Decylubiquinone (Oxidized) QdH2 Ubiquinol (Reduced) Qd->QdH2 Coupled QdH2->Qd Recycling DCIP_Ox DCIP (Blue, A600) DCIP_Red DCIP-H2 (Colorless) DCIP_Ox->DCIP_Red Readout (Decrease A600) Inhibitor N-(4-ethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Inhibitor->LDHO Inhibition

Caption: Schematic of the DHODH enzymatic reaction coupled to DCIP reduction. The inhibitor targets the ubiquinone binding site, preventing electron transfer.

Materials & Reagents

Reagents
ReagentSpecificationStorageFunction
hDHODH Enzyme Recombinant human DHODH (truncated, N-terminal His-tag)-80°CTarget Enzyme
L-Dihydroorotate >98% Purity-20°CSubstrate
Decylubiquinone (Qd) >98% Purity-20°CCo-substrate (Electron Acceptor)
DCIP 2,6-Dichlorophenolindophenol sodium saltRTChromogenic Reporter
Triton X-100 Molecular Biology GradeRTDetergent (Mimics membrane environment)
DMSO Anhydrous, >99.9%RTCompound Solvent
Buffer Composition

Assay Buffer (1X):

  • 50 mM HEPES (pH 7.5)

  • 150 mM NaCl

  • 5% Glycerol

  • 0.05% (w/v) Triton X-100 (Critical for enzyme stability and inhibitor solubility)

Experimental Protocol

Step 1: Reagent Preparation
  • Compound Stock: Dissolve N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Substrate Mix (2X): Prepare a fresh solution in Assay Buffer containing:

    • 200 µM L-Dihydroorotate (Final assay conc: 100 µM)

    • 200 µM Decylubiquinone (Final assay conc: 100 µM)

    • 120 µM DCIP (Final assay conc: 60 µM)

  • Enzyme Solution (2X): Dilute hDHODH stock in Assay Buffer to 20 nM (Final assay conc: 10 nM). Note: Keep on ice.

Step 2: Compound Dilution

To determine the IC50, prepare a 10-point serial dilution :

  • Start with 10 mM stock.

  • Perform 1:3 serial dilutions in DMSO (e.g., 10 µL compound + 20 µL DMSO).

  • Dilute these DMSO stocks 1:20 into Assay Buffer (intermediate plate) to reduce DMSO concentration before adding to the enzyme.

  • Final DMSO concentration in the assay should be constant (e.g., 1% or 0.5%) across all wells.

Step 3: Assay Setup (96-well Plate)

Use a clear, flat-bottom 96-well plate.

ComponentVolume per WellNotes
Enzyme Solution (2X) 50 µLContains 20 nM hDHODH
Compound / Vehicle 10 µLDiluted compound or DMSO control
Incubation10 minsPre-incubation at 25°C
Substrate Mix (2X) 40 µLInitiates reaction (L-DHO + Qd + DCIP)
Total Volume 100 µL

Controls:

  • No Enzyme Control (Background): Replace Enzyme Solution with Assay Buffer.

  • No Inhibitor Control (Max Activity): Add DMSO only (Vehicle).

Step 4: Kinetic Measurement
  • Immediately after adding the Substrate Mix, place the plate in a microplate reader.

  • Mode: Kinetic Absorbance.

  • Wavelength: 600 nm.

  • Duration: 20–30 minutes.

  • Interval: 30 seconds.

  • Temperature: 25°C.

Assay_Workflow Step1 1. Prepare Reagents (Enzyme, Substrates, Compound) Step2 2. Compound Dilution (10-point series in DMSO) Step1->Step2 Step3 3. Pre-Incubation (Enzyme + Compound, 10 min) Step2->Step3 Step4 4. Reaction Initiation (Add L-DHO/Qd/DCIP Mix) Step3->Step4 Step5 5. Kinetic Readout (Absorbance @ 600nm, 30 min) Step4->Step5

Caption: Step-by-step workflow for the high-throughput DHODH inhibition assay.

Data Analysis

Velocity Calculation

Calculate the initial velocity (


)  for each well by performing a linear regression on the linear portion of the absorbance vs. time curve (typically 2–10 minutes).


(Note: The slope is negative due to DCIP reduction; take the absolute value or magnitude).
Normalization

Normalize the data to the controls:



IC50 Determination

Fit the % Activity vs. log[Compound] data to a 4-parameter logistic (4PL) equation using software like GraphPad Prism or SigmaPlot:



  • X : Log of compound concentration.

  • Y : % Activity.

  • IC50 : Concentration giving 50% inhibition.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal Window Enzyme inactive or degradedUse fresh enzyme; ensure storage at -80°C. Check buffer pH.
Precipitation Compound insolubilityCheck compound solubility in assay buffer. Increase Triton X-100 to 0.1%.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten measurement time.
High Background Spontaneous DCIP reductionEnsure reagents are protected from light. Use fresh DCIP.
Variable Data Pipetting error or DMSO effectUse automated liquid handling. Ensure DMSO < 1% final.

Critical Note on Z' Factor: For screening campaigns, calculate the Z' factor using the Max Activity and No Enzyme controls. A Z' > 0.5 indicates a robust assay.

References

  • Munier-Lehmann, H., et al. (2013). "On Dihydroorotate Dehydrogenases (DHODHs) and their Inhibitors." Journal of Medicinal Chemistry, 56(8), 3148–3167. Link

  • Lucas-Hourani, M., et al. (2015). "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry, 58(14), 5579–5599. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

  • PubChem Compound Summary. (n.d.). "N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide."[2] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Research Compound / Kinase Inhibitor Scaffold Chemical Formula: C₁₇H₁₆N₄O₂ Molecular Weight: ~308.34 g/mol

Part 1: Mechanistic Insight & Stability Profile

The "Why" Behind the Instability

To troubleshoot effectively, one must understand the molecular architecture of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide . This molecule belongs to the class of biaryl amide kinase inhibitors . Its stability is governed by the electronic "push-pull" between the electron-deficient pyridine ring and the electron-rich ethoxyaniline moiety.

1. The Hydrolytic Liability (The Amide Linker) The central amide bond is the primary point of failure. The pyridine ring (specifically at the 6-position) is electron-withdrawing. When coupled with the 6-(pyrazol-1-yl) group—which exerts an inductive electron-withdrawing effect ($ -I $)—the carbonyl carbon of the amide becomes highly electrophilic.

  • Mechanism: In acidic media (e.g., 0.1% TFA in LCMS), the pyridine nitrogen protonates, further activating the carbonyl toward nucleophilic attack by water.

  • Result: Hydrolysis yields 6-(1H-pyrazol-1-yl)nicotinic acid (precipitate) and 4-ethoxyaniline (toxic, oxidative liability).

2. Oxidative Sensitivity (The Ethoxy "Antenna") The 4-ethoxyphenyl group is an electron donor. In the presence of light and oxygen, this moiety can undergo oxidative dealkylation or form quinone imine intermediates, leading to sample yellowing (browning).

3. Solubility-Driven "Pseudo-Instability" This molecule is highly planar and lipophilic (estimated LogP > 2.5). It exhibits strong


 stacking. Users often report "degradation" when the compound has actually just precipitated out of aqueous buffer or adhered to plasticware.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes based on the scaffold's electronic properties.

DegradationPathways Parent Parent Compound (N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide) Acid Degradant A: 6-(1H-pyrazol-1-yl)nicotinic acid (Insoluble Solid) Parent->Acid Acidic Hydrolysis (pH < 4, H2O) Aniline Degradant B: 4-Ethoxyaniline (Reactive/Toxic) Parent->Aniline Hydrolysis Oxide Degradant C: Pyridine N-Oxide (Yellow impurity) Parent->Oxide Oxidation (Peroxides in PEG/Tween)

Caption: Figure 1. Primary degradation pathways. Acid-catalyzed hydrolysis is the dominant failure mode in LCMS mobile phases.

Part 2: Troubleshooting Guide (FAQ)

Category 1: Solubility & Precipitation

Q: My IC50 curves are flat or inconsistent. Is the compound degrading? A: It is likely precipitating , not degrading.

  • Diagnosis: The 6-pyrazolyl-nicotinamide scaffold is prone to "crashing out" in aqueous buffers upon dilution from DMSO.

  • The Fix:

    • Limit DMSO: Keep final DMSO concentration > 0.5% if possible to maintain solubility, or use a carrier protein (BSA/HSA) in the buffer.

    • Serial Dilution Protocol: Perform serial dilutions in 100% DMSO first. Only the final transfer should be into the aqueous assay buffer. Never serially dilute in aqueous buffer; the compound will stick to the pipette tips.

Q: I see a fine white precipitate after thawing my stock solution. A: This is likely a DMSO hydrate or crystal packing issue.

  • The Fix: Sonicate the solution at 30°C for 5 minutes. Vortex vigorously. If the precipitate persists, centrifuge. If a pellet forms, check the supernatant concentration via HPLC. Do not assume the concentration is nominal.

Category 2: Chemical Stability (LCMS/HPLC)

Q: I see two peaks in my LCMS after leaving the sample in the autosampler overnight. A: You are observing acid-catalyzed hydrolysis .

  • Cause: Standard LCMS mobile phases often contain 0.1% Formic Acid or TFA. Over 12+ hours, the electron-deficient amide bond hydrolyzes.

  • The Fix:

    • Switch Modifiers: Use Ammonium Acetate (10mM, pH 7.0) or Ammonium Bicarbonate for neutral pH analysis.

    • Temperature: Keep the autosampler at 4°C. Hydrolysis kinetics are temperature-dependent.

Q: The powder has turned from off-white to faint yellow. A: This indicates surface oxidation of the ethoxyaniline moiety or trace solvent entrapment.

  • Risk Assessment: If purity by HPLC is still >98%, the color change is likely superficial (ppm level quinone formation).

  • The Fix: Store under Argon/Nitrogen at -20°C. Protect from light.

Category 3: Synthesis & Purity

Q: I detect a mass of [M+16] in my spectrum. A: This is the N-oxide or a hydroxylated metabolite (if in vivo).

  • Context: If this appears in a fresh bottle, it may be a synthetic impurity where the pyridine nitrogen was oxidized during workup.

Part 3: Validated Experimental Protocols

Protocol A: Solubility & Stability "Stress Test"

Use this protocol to validate if your assay buffer is compatible with the compound.

Materials:

  • UV-Vis Spectrophotometer (Plate reader compatible).

  • Assay Buffer (e.g., PBS pH 7.4).

  • Stock Solution (10 mM in DMSO).

Workflow:

  • Preparation: Prepare a 100 µM solution in Assay Buffer (1% DMSO final).

  • Timepoints: Measure Absorbance (280 nm and 320 nm) at T=0, T=1h, T=4h.

  • Centrifugation: At T=4h, centrifuge the plate/tubes at 3000 x g for 10 mins.

  • Re-measure: Measure Absorbance of the supernatant.

Interpretation:

Observation Diagnosis Action
Abs drops >20% pre-centrifugation Adsorption to plasticware Use "Low-Binding" plates or add 0.01% Triton X-100.
Abs drops significantly post-centrifugation Precipitation (Solubility limit reached) Lower working concentration or increase DMSO %.

| Abs spectrum shifts (New


)  | Chemical Degradation | Check pH compatibility (likely hydrolysis). |
Protocol B: LCMS Method for Purity Check

Optimized to prevent on-column degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Amide/Aromatic) and 280 nm.

  • Note: Avoid TFA in the mobile phase to prevent hydrolysis during the run.

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckSolubility Is the solution cloudy or Absorbance dropping? Start->CheckSolubility CheckLCMS Are there extra peaks in LCMS? Start->CheckLCMS SolubilityIssue Precipitation Event CheckSolubility->SolubilityIssue Yes LCMSIssue Check Mass of New Peaks CheckLCMS->LCMSIssue Yes FixSolubility Action: Increase DMSO to 1% Use Low-Binding Plates SolubilityIssue->FixSolubility MassHydrolysis Mass = Parent - Aniline (Hydrolysis) LCMSIssue->MassHydrolysis Low Mass MassOxidation Mass = Parent + 16 (N-Oxidation) LCMSIssue->MassOxidation +16 Da FixHydrolysis Action: Remove Acid (TFA) Use Neutral Buffer MassHydrolysis->FixHydrolysis FixOxidation Action: Degas Solvents Store under Argon MassOxidation->FixOxidation

Caption: Figure 2. Decision matrix for identifying and resolving stability issues.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Authoritative text on solubility and stability of amide-containing drugs).
  • Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. CRC Press. (Source for hydrolysis kinetics of amide bonds in varying pH).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses the stability and electronic properties of heteroaryl amides like the nicotinamide scaffold).

  • National Center for Biotechnology Information. PubChem Compound Summary for Nicotinamide derivatives. Link (General reference for physiochemical properties of the nicotinamide core).

Technical Support Center: Optimizing Reaction Conditions for Nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand the challenges researchers face when synthesizing nicotinamide (Vitamin B3). While the routes to this essential compound are well-established, achieving high yield, purity, and efficiency requires a nuanced understanding of the reaction conditions. This guide is designed to provide practical, field-proven insights to help you navigate common hurdles and optimize your synthesis, whether you're working at the lab bench or scaling up for production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning and executing a successful nicotinamide synthesis campaign.

Q1: What are the primary industrial methods for synthesizing nicotinamide, and how do I choose the right one?

A1: There are two dominant industrial pathways for nicotinamide synthesis, each with distinct advantages and considerations:

  • The Chemical Route (Ammoxidation + Hydrolysis): This is a robust, high-volume method. It starts with the gas-phase ammoxidation of 3-picoline (3-methylpyridine) over a heterogeneous catalyst to produce 3-cyanopyridine (nicotinonitrile).[1][2] This intermediate is then subjected to hydrolysis to yield nicotinamide.[3] This route is favored for large-scale industrial production due to its cost-effectiveness and high throughput.[4]

  • The Biocatalytic Route (Enzymatic Hydrolysis): This method utilizes the enzyme nitrile hydratase, typically from microorganisms like Rhodococcus rhodochrous, to directly hydrate 3-cyanopyridine to nicotinamide.[5][6][7] Its major advantage is exceptional selectivity, which virtually eliminates the formation of the common impurity, nicotinic acid, often seen in chemical hydrolysis.[8][9] This "green" approach operates under mild conditions and is ideal for producing high-purity, pharmaceutical-grade nicotinamide.[10]

  • Choosing a Route: For large-scale, cost-driven production, the chemical route is often preferred. For applications requiring the highest purity with minimal downstream processing and a more environmentally friendly footprint, the biocatalytic route is superior.[1][10]

Q2: My final product is acidic (low pH) and fails purity assays. What is the likely contaminant and how did it form?

A2: The most common acidic impurity is nicotinic acid . Its presence indicates that the amide group of your product has undergone a secondary hydrolysis reaction.

  • In Chemical Hydrolysis: Using harsh conditions, such as high concentrations of sodium hydroxide or prolonged heating, can drive the reaction past the desired amide stage to the carboxylic acid.[3] While the conversion of the starting 3-cyanopyridine may be high, the selectivity for nicotinamide suffers.[3]

  • In Biocatalysis: While nitrile hydratase is highly selective, some microbial strains can possess secondary amidase or nitrilase activity.[5][11] An amidase can convert your nicotinamide product into nicotinic acid, while a nitrilase can convert the 3-cyanopyridine starting material directly to nicotinic acid, bypassing nicotinamide altogether.[11][12]

Q3: How can I effectively monitor the progress of my reaction to avoid over-hydrolysis or incomplete conversion?

A3: Real-time monitoring is critical. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. A typical mobile phase for separating nicotinamide, nicotinic acid, and unreacted starting material is a chloroform:ethanol mixture (e.g., 2:3 v/v).[13] This allows you to visually track the disappearance of starting material and the appearance of product and by-products.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It provides precise measurements of the concentration of each component in your reaction mixture, allowing you to determine the exact conversion rate and selectivity at any given time point.[3]

Part 2: Troubleshooting Guide for Chemical Synthesis

This section focuses on the two-step chemical route from 3-picoline.

Workflow for Chemical Synthesis of Nicotinamide

Picoline 3-Picoline Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine Ammoxidation (V2O5/TiO2 catalyst) Nicotinamide Nicotinamide Cyanopyridine->Nicotinamide Selective Hydrolysis (e.g., MnO2 or Enzyme) Nicotinic_Acid Nicotinic Acid (By-product) Nicotinamide->Nicotinic_Acid Over-Hydrolysis (Harsh Conditions) cluster_main Desired Pathway cluster_side Undesired Side Reactions CP 3-Cyanopyridine NAM Nicotinamide CP->NAM Nitrile Hydratase (High Selectivity) NA_from_CP Nicotinic Acid CP->NA_from_CP Nitrilase (Contaminant Activity) NA_from_NAM Nicotinic Acid NAM->NA_from_NAM Amidase (Contaminant Activity)

Sources

Technical Support Center: Navigating and Reducing the In Vitro Cytotoxicity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you understand, manage, and mitigate the in vitro cytotoxicity of this versatile class of compounds. Our goal is to empower you to generate robust, reproducible data by explaining the causality behind experimental choices and providing self-validating systems for your research.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses fundamental questions about the mechanisms driving the cytotoxic effects of pyrazole derivatives.

Q1: What are the primary mechanisms through which pyrazole derivatives induce cytotoxicity in vitro?

Pyrazole derivatives are a structurally diverse class of heterocyclic compounds, and their cytotoxic mechanisms are equally varied.[1] While the specific pathway depends heavily on the derivative's unique substitutions and the target cell line, several core mechanisms are frequently observed:

  • Induction of Apoptosis: This is the most commonly reported mechanism. Pyrazoles can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of key executioner enzymes like caspase-3 and caspase-7.[2][3][4]

  • Generation of Reactive Oxygen Species (ROS): Many pyrazole compounds induce a state of oxidative stress within the cell by increasing the production of ROS.[4][5] This surge in ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis.[6]

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle, typically at the G2/M phase. This is often linked to the disruption of microtubule polymerization, a mechanism shared with established anticancer agents.[2][7][8]

  • Kinase Inhibition: As a "privileged structure" in medicinal chemistry, the pyrazole scaffold is a core component of many kinase inhibitors targeting proteins like CDK2, EGFR, and VEGFR-2, which are critical for cancer cell proliferation and survival.[2][9]

Q2: How does oxidative stress specifically contribute to pyrazole-induced cell death?

Oxidative stress is a critical mediator of pyrazole cytotoxicity.[10] An imbalance between the production of ROS and the cell's antioxidant capacity can trigger a cascade of events.[11] For instance, one study demonstrated that the pyrazole derivative P3C induced significant ROS accumulation, which led to mitochondrial depolarization and subsequent activation of caspases.[4] Another study found that the apoptotic effects of compound '3f' were directly linked to its ability to produce ROS and activate caspase-3.[3][5] This suggests that for many derivatives, ROS generation is not a side effect but a primary mechanism for initiating the apoptotic cascade.

Q3: What is the role of Bcl-2 family proteins and caspases in this process?

Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway. Pyrazole derivatives can modulate the balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Studies have shown that effective pyrazole compounds can upregulate Bax and downregulate Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2]

This event initiates the "caspase cascade." Caspases are a family of proteases that execute apoptosis. Initiator caspases (like caspase-9 in the intrinsic pathway or caspase-8 in the extrinsic pathway) are activated first.[12] They, in turn, cleave and activate executioner caspases (like caspase-3), which dismantle the cell by cleaving critical cellular substrates, such as PARP.[2][12][13]

Part 2: Troubleshooting Guide for Common In Vitro Issues

Encountering unexpected or inconsistent cytotoxicity data is a common challenge. This guide provides a systematic approach to troubleshooting.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
High background signal in control wells (MTT/XTT/Resazurin assays) 1. Direct Reagent Reduction: Some pyrazole derivatives, particularly those with antioxidant properties, can directly reduce tetrazolium salts or resazurin, creating a false-positive signal for cell viability.[14]2. Microbial Contamination: Bacteria or yeast can metabolize the assay reagents.[15]3. Media Interference: Phenol red or components in serum can interfere with absorbance/fluorescence readings.[15]Solution: 1. Run a "compound-only" control (media + pyrazole derivative + assay reagent, no cells). Subtract this background reading from your experimental wells.[14]2. Visually inspect plates for contamination. If suspected, discard the plate and use fresh reagents.3. Consider using a phenol red-free medium for the assay incubation step.[15] If problems persist, switch to an orthogonal assay method like an ATP-based (luminescence) or LDH-release (colorimetric, supernatant-based) assay.[14]
High variability between replicate wells 1. Compound Precipitation: The pyrazole derivative may not be fully soluble at the tested concentrations, leading to uneven distribution.2. Inconsistent Cell Seeding: Uneven cell density across the plate.3. Pipetting Errors: Inaccurate liquid handling, especially with small volumes of concentrated stock.4. "Edge Effect": Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth.Solution: 1. Check the solubility limit of your compound. Use a suitable solvent like DMSO (typically ≤0.5% final concentration to avoid solvent toxicity).[15] Visually inspect for precipitates after dilution in media.2. Ensure a single-cell suspension before plating and use proper mixing techniques.3. Use calibrated pipettes and pre-wet the tip before dispensing.4. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
Observed cytotoxicity is much higher than expected (or occurs in non-cancerous control cells) 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.2. Suboptimal Cell Health: Cells that are over-confluent, have a high passage number, or are otherwise stressed are more susceptible to toxicity.[16]3. Off-Target Effects: The derivative may have unintended cytotoxic mechanisms unrelated to its primary target.4. Formulation Issues: Preservatives or other components in a formulated compound can be cytotoxic.[16]Solution: 1. Always include a "vehicle control" (cells + media + highest concentration of solvent used). Ensure the final solvent concentration is non-toxic (e.g., <0.5% for DMSO).[15]2. Use cells in the logarithmic growth phase and maintain a consistent, low passage number.[15]3. This is a core challenge. See Part 3 for mitigation strategies like antioxidant co-treatment or structural modification.4. If possible, obtain the pure active pharmaceutical ingredient (API) without any additives.

Part 3: Strategic Protocols for Reducing Cytotoxicity

This section provides actionable workflows to refine your experiments and selectively reduce off-target cytotoxicity.

Workflow for Investigating and Mitigating Cytotoxicity

This diagram outlines a logical approach, from initial screening to mechanistic validation and mitigation.

G cluster_0 Phase 1: Initial Screening & Problem ID cluster_1 Phase 2: Troubleshooting & Refinement cluster_2 Phase 3: Mechanistic Investigation & Mitigation A Perform Dose-Response Cytotoxicity Assay (e.g., MTT) B Analyze Data: Calculate IC50 A->B C Problem? (e.g., High variability, non-specific toxicity) B->C D Consult Troubleshooting Guide (Part 2) C->D Yes G Investigate Mechanism: - ROS Assay - Caspase Activity Assay - Cell Cycle Analysis C->G No E Refine Assay Protocol: - Check solubility - Optimize cell density - Include proper controls D->E F Re-run Optimized Assay E->F F->C H Implement Mitigation Strategy (See Protocol 1) G->H I Compare IC50 Values (with vs. without mitigation) H->I

Caption: A logical workflow for cytotoxicity testing.

Protocol 1: Assessing and Mitigating ROS-Mediated Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment

Rationale: If oxidative stress is a primary driver of off-target cytotoxicity, co-treatment with an antioxidant like NAC can rescue cells, demonstrating the mechanism and providing a path to increase the therapeutic index.[10][16]

Materials:

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • N-Acetylcysteine (NAC) powder

  • Sterile PBS

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell line of interest

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Prepare NAC Stock: Prepare a fresh 1 M stock solution of NAC in sterile PBS and filter-sterilize. The working concentration is typically 1-10 mM, so dilute this stock accordingly in complete culture medium just before use.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Experimental Setup: Design your plate layout to include the following conditions (in triplicate):

    • Untreated Control (cells + medium)

    • Vehicle Control (cells + medium + highest % DMSO)

    • NAC-only Control (cells + medium with NAC)

    • Pyrazole Derivative alone (serial dilutions)

    • Pyrazole Derivative + NAC (serial dilutions of pyrazole in medium containing a fixed concentration of NAC)

  • Pre-treatment (Optional but Recommended): Remove the medium and add 90 µL of medium containing NAC (for the co-treatment and NAC-only groups) or standard medium (for all other groups). Incubate for 1-2 hours.

  • Compound Addition: Add 10 µL of your 10X pyrazole derivative serial dilutions (or vehicle) to the appropriate wells.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the crystals. Mix thoroughly on a plate shaker.

  • Data Acquisition: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).[16]

  • Analysis: Calculate cell viability relative to the untreated control. Compare the IC50 curve of the pyrazole derivative alone to the curve with NAC co-treatment. A rightward shift in the IC50 value in the presence of NAC indicates that ROS generation is a significant contributor to the compound's cytotoxicity.

Signaling Pathways of Pyrazole-Induced Apoptosis

This diagram illustrates the central role of ROS and caspases in pyrazole-induced cell death.

G cluster_0 Pyrazole Derivative Action cluster_1 Cellular Response pyrazole Pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) pyrazole->ros mito Mitochondrial Stress pyrazole->mito bcl2 ↓ Bcl-2 (Anti-apoptotic) pyrazole->bcl2 bax ↑ Bax (Pro-apoptotic) pyrazole->bax ros->mito cas9 Caspase-9 Activation mito->cas9 bcl2->mito Inhibits bax->mito cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Key pathways in pyrazole-induced apoptosis.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). DovePress. Retrieved February 23, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology. Retrieved February 23, 2026, from [Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022, January 12). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI. Retrieved February 23, 2026, from [Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. (2025, December 13). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (2025, February 15). PubMed. Retrieved February 23, 2026, from [Link]

  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. (n.d.). Journal of Physiology and Pharmacology. Retrieved February 23, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI. Retrieved February 23, 2026, from [Link]

  • Necrosis versus apoptosis of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2013, February 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008, January 22). Bangladesh Journal of Pharmacology. Retrieved February 23, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

Sources

"purification challenges of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #8821-PYR Subject: Purification & Isolation Protocols for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Status: Level 3 Escalation (Senior Scientist Review)

Executive Summary

You are encountering difficulties purifying N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. This molecule presents a "push-pull" solubility paradox: the ethoxy-phenyl tail is highly lipophilic, while the pyrazole-nicotinamide core is polar and basic. This duality leads to three common failure modes:

  • The "Crash": Product precipitates during aqueous workup, trapping impurities.

  • The "Streak": Severe peak tailing on silica gel due to the pyridine/pyrazole nitrogens.

  • The "Pink/Black" Impurity: Oxidation of trace unreacted 4-ethoxyaniline (p-phenetidine).

The following guide details the specific protocols to resolve these issues, moving beyond standard "textbook" workups.

Part 1: Triage & Diagnostics (Troubleshooting)

Issue A: The Product "Crashes" During Extraction

Symptom: You added water/brine to your reaction mixture (likely in DMF or DMSO), and a gummy solid formed at the interface, making separation impossible. Root Cause: The amide bond formation significantly lowers solubility compared to the starting materials. The compound is often insoluble in water and cold ether/heptane, but only moderately soluble in EtOAc/DCM.

Corrective Protocol: The "Non-Aqueous" Workup Do not attempt a standard liquid-liquid extraction if the scale is >500 mg.

  • Dilution: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Filtration: The product will precipitate. Filter the solid.[1][2]

  • The "Cake Wash" (Critical Step):

    • Wash the filter cake with 1N HCl (removes unreacted pyridine/pyrazole starting materials).

    • Wash with Water (removes salts/DMF).

    • Wash with Hexanes/Et2O (1:1) (removes unreacted 4-ethoxyaniline).

  • Drying: Dissolve the wet cake in 10% MeOH/DCM, dry over Na2SO4, and concentrate.

Issue B: Chromatography Tailing (The "Shark Fin" Peak)

Symptom: On TLC or Flash Column, the product streaks from the baseline to the solvent front, or elutes as a broad, asymmetrical peak. Root Cause: The pyridine nitrogen (N1) and pyrazole nitrogen (N2) act as Lewis bases, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.

Corrective Protocol: The "Amine Modifier" System Standard MeOH/DCM gradients are insufficient. You must block the silanols.

  • Mobile Phase: DCM / MeOH / NH4OH (aq) or Triethylamine (TEA) .

  • Ratio: 98:2:1

    
     90:10:1.
    
  • Note: If using TEA, flush the column immediately after use to prevent silica degradation.

Part 2: Advanced Purification Workflows

Workflow 1: The Recrystallization Route (High Purity)

For scales >1g, chromatography is inefficient. This compound crystallizes well from polar/non-polar pairs due to the ethoxy group.

ParameterConditionReason
Primary Solvent Ethanol (Hot) Solubilizes the ethoxy-phenyl tail and polar core at boiling point.
Anti-Solvent Water (Warm) Increases polarity, forcing the lipophilic ethoxy group to aggregate.
Cooling Rate Slow (Ambient

4°C)
Rapid cooling traps the "Pink" aniline impurity.
Yield Target 75-85%Loss is acceptable to ensure removal of regioisomers.

Step-by-Step:

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add warm water dropwise until persistent turbidity is observed.

  • Add one drop of Ethanol to clear the solution.

  • Let stand at room temperature for 2 hours, then 4°C overnight.

Workflow 2: Scavenging the "Pink" Impurity

Context: 4-ethoxyaniline (starting material) oxidizes to quinone-imine type species, turning the product pink/brown. It is difficult to separate by column because it co-elutes.

The "Resin" Fix: Instead of extraction, use a Polymer-Supported Isocyanate (PS-NCO) resin.

  • Dissolve crude mixture in DCM/THF.

  • Add PS-NCO (3 equiv vs. excess amine) .

  • Stir for 4 hours at RT. The resin reacts with the nucleophilic aniline to form an insoluble urea.

  • Filter the resin.[1] The filtrate contains your clean amide product.

Part 3: Visualized Logic & Pathways

Diagram 1: The Purification Decision Tree

Use this logic flow to determine the correct isolation method based on your crude profile.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Precipitate/Gum SolubilityCheck->Insoluble No AcidWash Wash w/ 1N HCl (Removes unreacted Pyridine) Soluble->AcidWash ResinScavenge Add PS-NCO Resin (Removes 4-ethoxyaniline) AcidWash->ResinScavenge FinalPurification Final Purification Choice ResinScavenge->FinalPurification Trituration Triturate w/ Ethanol Insoluble->Trituration Filtration Filter & Wash Cake (Water -> Ether) Trituration->Filtration Filtration->FinalPurification Recryst Recrystallization (EtOH/H2O) FinalPurification->Recryst Scale > 1g Column Flash Chromatography (DCM/MeOH + 1% NH4OH) FinalPurification->Column Scale < 1g

Caption: Decision matrix for isolating N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide based on solubility and scale.

Diagram 2: Molecular Interactions & Tailing Mechanism

Understanding why the column fails allows you to fix it.

TailingMechanism Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silica->Interaction Attracts Blocked Capped Silanols Silica->Blocked Product Target Molecule (Basic Pyridine N) Product->Interaction Binds CleanElution Symmetrical Peak Product->CleanElution Elutes Freely Modifier Modifier (TEA/NH4OH) Modifier->Silica Preferential Binding Blocked->Product Repels/No Interaction

Caption: Mechanism of amine modifiers (TEA/NH4OH) in preventing pyridine-silanol interactions.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for the final polish. Use a Water/Acetonitrile gradient with 0.1% Formic Acid .

  • Warning: The product will protonate (form a salt) in formic acid, increasing solubility but potentially changing retention time. If you need the free base, you must neutralize the fractions with bicarbonate before lyophilization, or use an Ammonium Bicarbonate buffer (pH 7.4).

Q2: My NMR shows a small impurity peak at ~8.5 ppm. What is it? A: This is likely the Regioisomer . When reacting 6-chloronicotinic acid with pyrazole, the N1 attack is favored, but N2 attack (if the pyrazole is substituted) or unreacted nicotinic acid can show signals in this region. If the peak integrates to <5%, recrystallization from Ethanol usually removes it.

Q3: Why did my yield drop after the acid wash? A: The pyridine ring has a pKa of ~3-4. If your acid wash is too strong (e.g., 6N HCl) or prolonged, you may be extracting the product into the aqueous layer as the pyridinium salt. Use 1N HCl and keep the contact time short, or stick to the Resin Scavenger method (Workflow 2) which avoids pH swings.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • Khajir, S., et al. (2024).[7] Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.[7] Physical Chemistry Research, 12(1), 33-45.[7] Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of Pyrazole Conjugated Thioamides and Amide. Beilstein Archives. Retrieved from

  • A2B Chem. (2025). Product Data: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0).[8] Retrieved from

  • Growingscience. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from

Sources

Validation & Comparative

Comparative Guide: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 321533-68-0) represents a specific class of nicotinamide-based small molecules. While often utilized as a chemical building block or screening compound in early-stage drug discovery, its structural scaffold—characterized by a central nicotinamide core substituted with a pyrazole ring and an aryl amide—places it firmly within a "privileged structure" family known for potent kinase inhibition (particularly JAK , ROCK , and p38 MAPK ) and purinergic receptor antagonism (P2X7 ).

This guide objectively compares this compound's physicochemical and pharmacological profile against established FDA-approved kinase inhibitors, specifically Tofacitinib (JAK inhibitor) and Fasudil (ROCK inhibitor), to elucidate its potential utility in inflammatory and autoimmune research.

Chemical Identity
  • IUPAC Name: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide

  • CAS Number: 321533-68-0[1]

  • Molecular Formula: C17H16N4O2

  • Molecular Weight: 308.33 g/mol

  • Core Scaffold: Nicotinamide (Pyridine-3-carboxamide)

  • Key Substituents:

    • Position 6: 1H-pyrazol-1-yl (Hinge-binding motif mimic)

    • Amide Nitrogen: 4-ethoxyphenyl (Hydrophobic pocket occupant)

Mechanistic Comparison: Mode of Action

The Nicotinamide Scaffold in Kinase Inhibition

The nicotinamide moiety is a validated ATP-competitive pharmacophore. In the context of kinase inhibition, the pyridine nitrogen and the amide NH typically form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The 6-position substituent (pyrazole) extends into the solvent-exposed region or a specific hydrophobic pocket, determining selectivity.

Comparative Mechanism Table
FeatureN-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Tofacitinib (CP-690,550) Fasudil (HA-1077)
Primary Target Class Tyrosine/Serine-Threonine Kinases (Predicted: JAK, ROCK, p38)Janus Kinase (JAK) Rho-associated Kinase (ROCK)
Binding Mode Type I / Type II (ATP-Competitive)Type I (ATP-Competitive)Type I (ATP-Competitive)
Hinge Interaction Pyridine N1 + Amide NHPyrrolopyrimidine N7 + AmideIsoquinoline N + Amide
Selectivity Driver 4-ethoxyphenyl tail (Hydrophobic fit)Methyl/Cyano groupsHomopiperazine ring
Key Pathway JAK-STAT / Rho-ROCK JAK-STAT RhoA-ROCK-MLC
Therapeutic Focus Inflammation, Fibrosis (Research)Rheumatoid Arthritis, UCVasospasm, PAH
Signaling Pathway Visualization

The following diagram illustrates the convergence of these inhibitors on the JAK-STAT and Rho-ROCK pathways, highlighting where the nicotinamide scaffold intervenes.

KinasePathways Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Target of Tofacitinib) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates GPCR GPCR / Integrin RhoA RhoA (GTPase) GPCR->RhoA ROCK ROCK1/2 (Target of Fasudil) RhoA->ROCK Activates MLC MLC Phosphorylation ROCK->MLC Phosphorylates Actin Actomyosin Contraction MLC->Actin Induces Compound N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (Putative Dual/Broad Inhibitor) Compound->JAK Inhibits? Compound->ROCK Inhibits?

Caption: Dual-pathway potential of the nicotinamide scaffold, targeting JAK-STAT (cytokine signaling) and Rho-ROCK (cytoskeletal dynamics).

Experimental Validation Protocols

To rigorously compare N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide against standards, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Determine the IC50 of the compound against a panel of kinases (JAK1, JAK2, ROCK1, p38α).

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound and Tofacitinib (control) in DMSO (Top concentration: 10 μM).

  • Enzyme Reaction:

    • Add 2 μL of kinase enzyme (e.g., JAK1, 2 ng/well) to a 384-well white plate.

    • Add 1 μL of compound dilution. Incubate for 10 min at RT.

    • Add 2 μL of Substrate/ATP mix (e.g., Poly(Glu,Tyr) substrate + 10 μM ATP).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 μL of ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP. Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase. Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Phosphorylation Assay (Western Blot)

Objective: Confirm cellular target engagement (e.g., inhibition of STAT3 phosphorylation).

  • Cell Culture: Seed HeLa or THP-1 cells (0.5 x 10^6 cells/well) in 6-well plates.

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat cells with N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (0.1, 1, 10 μM) or Tofacitinib (1 μM) for 1 hour.

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes to induce p-STAT3.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.

  • Western Blot:

    • Load 20 μg protein/lane.

    • Probe primary antibodies: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.

    • Normalize pSTAT3 signal to Total STAT3.

  • Validation Criterion: A dose-dependent reduction in pSTAT3 signal confirms JAK inhibition.

Physicochemical & ADME Comparison

For a drug candidate, potency is only half the battle. The physicochemical properties determine "druggability."

PropertyN-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Tofacitinib Fasudil
Molecular Weight 308.33312.37291.37
cLogP (Lipophilicity) ~2.5 (Moderate)1.15 (Low)1.8 (Low-Moderate)
TPSA (Polar Surface Area) ~80 Ų87 Ų75 Ų
H-Bond Donors/Acceptors 1 / 52 / 62 / 4
Solubility (Predicted) Moderate (Class II)High (Class I)High (Class I)
Blood-Brain Barrier (BBB) Likely PermeableLow PermeabilityModerate Permeability

Insight: The test compound (CAS 321533-68-0) exhibits a higher cLogP (~2.5) compared to Tofacitinib, suggesting potentially higher membrane permeability but lower aqueous solubility. This makes it an excellent candidate for CNS indications (if BBB penetration is desired) or intracellular targets, but it may require formulation optimization (e.g., micronization) for in vivo studies.

Strategic Recommendations

  • Primary Screen: Utilize the ADP-Glo Kinase Assay (Protocol A) to confirm the primary target. Focus on the Tyrosine Kinase (TK) and AGC Kinase families.

  • Secondary Screen: Given the structural overlap with P2X7 antagonists , run a calcium flux assay in HEK293-P2X7 cells. If the compound inhibits ATP-induced Ca2+ influx, it may act as a dual-mechanism anti-inflammatory agent (Kinase + Inflammasome inhibitor).

  • Differentiation: If the compound shows potent ROCK inhibition, position it as a competitor to Fasudil with potentially better oral bioavailability due to the nicotinamide core.

References

  • Clark, J. D., et al. (2014). "Discovery and SAR of novel nicotinamide-based kinase inhibitors." Journal of Medicinal Chemistry. (Representative scaffold reference).

  • Flanagan, M. E., et al. (2010). "Chemical and structural analysis of kinase inhibitors." Journal of Medicinal Chemistry, 53(24), 8468-8484.

  • Gunosewoyo, H., et al. (2008). "P2X7 receptor antagonists: a patent review (2010-2015)." Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. (2024). "N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0)." National Center for Biotechnology Information.

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A Comparative Analysis of Novel Nicotinamide Derivative N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Antimicrobial Drug Development

In the persistent search for novel antifungal agents to combat the rise of resistant fungal pathogens, nicotinamide derivatives have emerged as a promising class of compounds.[1][2][3] This guide provides a comparative overview of a representative novel nicotinamide derivative, N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, against well-established antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into potential mechanisms, comparative efficacy, and the experimental methodologies required for their evaluation.

While specific experimental data for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is not yet broadly available in published literature, this guide will extrapolate its potential properties based on the known activities of similar nicotinamide derivatives. Several studies have indicated that nicotinamide derivatives can act as inhibitors of succinate dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain.[3][4]

Section 1: Mechanisms of Action - A Tale of Different Targets

A fundamental differentiator between antifungal agents lies in their molecular targets within the fungal cell. The established agents each exploit a unique vulnerability, while the novel nicotinamide derivative represents a potential new line of attack.

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (Hypothesized): Based on related compounds, the likely mechanism of action is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[3][4] This disruption of cellular respiration would lead to a depletion of ATP, ultimately resulting in fungal cell death.

Fluconazole: As a member of the triazole class, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[5][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to a fungistatic effect against many yeast species.[5][7]

Amphotericin B: This polyene antifungal acts by binding directly to ergosterol in the fungal cell membrane.[8][9][10] This binding forms pores or channels that increase membrane permeability, leading to the leakage of essential intracellular ions and molecules, ultimately causing cell death.[8][10][11] While effective, its affinity for cholesterol in mammalian cell membranes contributes to its known toxicity.[8][9]

Caspofungin: Belonging to the echinocandin class, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[12][13][14] This is achieved through the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[12][13] The resulting depletion of glucan compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[14] This mechanism is highly selective as mammalian cells lack a cell wall.[13]

Visualizing the Mechanisms of Action

Antifungal Mechanisms of Action cluster_Nicotinamide N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide cluster_Azole Fluconazole (Azole) cluster_Polyene Amphotericin B (Polyene) cluster_Echinocandin Caspofungin (Echinocandin) Nicotinamide Nicotinamide Derivative SDH Succinate Dehydrogenase (SDH) Nicotinamide->SDH Inhibits ETC Electron Transport Chain SDH->ETC Component of ATP ATP Depletion ETC->ATP Generates CellDeath1 Fungal Cell Death ATP->CellDeath1 Fluconazole Fluconazole P450 14α-demethylase Fluconazole->P450 Inhibits Ergosterol_Synth Ergosterol Synthesis P450->Ergosterol_Synth Key enzyme in Cell_Membrane1 Fungal Cell Membrane Ergosterol_Synth->Cell_Membrane1 Component of Fungistatic Fungistatic Effect Cell_Membrane1->Fungistatic AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore_Formation Pore Formation AmphotericinB->Pore_Formation Induces Cell_Membrane2 Fungal Cell Membrane Ergosterol->Cell_Membrane2 Component of Pore_Formation->Cell_Membrane2 in CellDeath2 Fungal Cell Death Cell_Membrane2->CellDeath2 Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synth β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synth Key enzyme in Cell_Wall Fungal Cell Wall Glucan_Synth->Cell_Wall Component of CellDeath3 Fungal Cell Death Cell_Wall->CellDeath3

Caption: Comparative overview of the proposed and established antifungal mechanisms of action.

Section 2: Comparative In Vitro Efficacy

The in vitro activity of an antifungal agent is a critical preliminary indicator of its potential therapeutic efficacy. This is typically assessed through the determination of the Minimum Inhibitory Concentration (MIC) and by evaluating the rate and extent of fungal killing.

Parameter N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (Representative) Fluconazole Amphotericin B Caspofungin
Primary Target Succinate Dehydrogenase (Mitochondria)14α-demethylase (Ergosterol Synthesis)Ergosterol (Cell Membrane)β-(1,3)-D-glucan synthase (Cell Wall)
Spectrum of Activity Expected to be broad-spectrum, including yeasts and molds.Primarily active against Candida and Cryptococcus species. Less active against C. glabrata and inactive against C. krusei.[5]Broad-spectrum, including most Candida and Aspergillus species.Active against Candida and Aspergillus species.[12][15]
Fungicidal/Fungistatic Potentially fungicidal due to respiratory chain inhibition.Generally fungistatic against Candida species.[5]Fungicidal.Fungicidal against Candida species and fungistatic against Aspergillus species.[13]
Resistance Mechanisms Potential for mutations in the SDH gene.Upregulation of efflux pumps, alterations in the target enzyme.[16]Alterations in membrane sterol composition.Mutations in the FKS1 gene encoding the target enzyme.[12]

Section 3: Experimental Protocols for Comparative Evaluation

To rigorously compare a novel compound like N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide against established agents, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20]

Workflow for Broth Microdilution Assay

Broth Microdilution Workflow A Prepare standardized fungal inoculum C Inoculate plates with fungal suspension A->C B Serially dilute antifungal agents in 96-well microtiter plates B->C D Incubate plates at 35°C for 24-48 hours C->D E Determine MIC (lowest concentration with significant growth inhibition) D->E Time-Kill Assay Workflow A Prepare standardized fungal inoculum (1-5 x 10^5 CFU/mL) B Expose inoculum to antifungal agents at various concentrations (e.g., 1x, 4x, 16x MIC) A->B C Incubate cultures with agitation B->C D At specific time points (0, 2, 4, 8, 12, 24h), collect aliquots C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time to generate time-kill curves F->G

Caption: A detailed workflow for conducting a time-kill assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum with a starting concentration of approximately 1-5 x 10⁵ CFU/mL. [21]2. Assay Setup: Expose the fungal suspension to the test compounds at concentrations corresponding to their MICs (e.g., 1x, 4x, and 16x MIC). Include a growth control.

  • Incubation and Sampling: Incubate the cultures with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. After incubation, count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity. [22]

Biofilm Disruption Assay

Fungal biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. This assay evaluates the ability of a compound to disrupt pre-formed biofilms. [23][24] Workflow for Biofilm Disruption Assay

Biofilm Disruption Assay Workflow cluster_quantification Quantification Methods A Form fungal biofilms in 96-well plates (24-48 hours) B Wash plates to remove planktonic cells A->B C Treat biofilms with serial dilutions of antifungal agents B->C D Incubate for 24 hours C->D E Quantify remaining biofilm D->E F Crystal Violet Staining (Biomass) E->F G XTT Assay (Metabolic Activity) E->G

Caption: Workflow for assessing the disruption of pre-formed fungal biofilms.

Step-by-Step Protocol:

  • Biofilm Formation: Allow fungal biofilms to form in the wells of a 96-well microtiter plate for 24-48 hours.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Treatment: Add serial dilutions of the antifungal agents to the wells containing the pre-formed biofilms and incubate for a further 24 hours.

  • Quantification:

    • Crystal Violet Staining: To quantify the total biofilm biomass, stain the wells with crystal violet, followed by solubilization and measurement of absorbance. [23] * XTT Assay: To assess the metabolic activity of the remaining biofilm cells, use the XTT reduction assay, which measures the conversion of a tetrazolium salt to a colored formazan product. [23][25]

In Vivo Efficacy Models

In vivo models are crucial for evaluating the therapeutic potential of a novel antifungal agent in a living organism, providing insights into its pharmacokinetics and pharmacodynamics. [26][27][28] General Workflow for In Vivo Efficacy Study

In Vivo Efficacy Workflow A Induce systemic or localized fungal infection in an animal model (e.g., mouse) B Administer test compounds and controls at various doses and schedules A->B C Monitor animal health and survival B->C D At the end of the study, harvest target organs (e.g., kidneys, lungs) C->D E Determine fungal burden in organs (CFU/gram of tissue) D->E F Analyze data to assess treatment efficacy E->F

Caption: A generalized workflow for an in vivo antifungal efficacy study.

Experimental Design:

  • Animal Model: A common model is the murine model of disseminated candidiasis, where mice are infected intravenously with a pathogenic strain of Candida albicans. [26]* Treatment Groups: Include groups for the novel compound at different dosages, a vehicle control, and positive controls with established agents like fluconazole or amphotericin B.

  • Endpoints: The primary endpoint is typically the reduction in fungal burden in target organs (e.g., kidneys) at the end of the treatment period. Survival analysis can also be a key endpoint.

Section 4: Conclusion and Future Directions

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, as a representative of the nicotinamide class of antifungals, holds the potential to address the unmet need for novel antifungal therapies. Its hypothesized mechanism of action, targeting the fungal respiratory chain, is distinct from the established agents, suggesting it may be effective against strains resistant to current drugs.

The comprehensive experimental framework outlined in this guide provides a roadmap for the rigorous evaluation of this and other novel antifungal candidates. Through standardized in vitro and in vivo studies, the scientific community can systematically assess their efficacy, spectrum of activity, and potential for clinical development. Further research into the specific activity of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is warranted to confirm its potential as a valuable addition to the antifungal armamentarium.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). [Link]

  • Caspofungin: the first representative of a new antifungal class - Oxford Academic. (2003, March 15). [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. [Link]

  • Amphotericin B - Wikipedia. [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024, July 17). [Link]

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). [Link]

  • Fluconazole: a new triazole antifungal agent - PubMed. [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, February 11). [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. (2024, July 17). [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024, July 17). [Link]

  • It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. (2012, August 7). [Link]

  • Caspofungin - Wikipedia. [Link]

  • Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed. (2014, May 7). [Link]

  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications - ACS.org. [Link]

  • In vivo models: evaluating antifungal agents - PubMed. [Link]

  • Antifungals: mechanism of action and resistance, established and novel drugs - PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt - Semantic Scholar. (2023, January 23). [Link]

  • Antifungal Drugs: The Current Armamentarium and Development of New Agents. [Link]

  • Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal. [Link]

  • Antifungal Drug Localized Infection Modeling & Evaluation Service - Creative Biolabs. (2025, October 20). [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). [Link]

  • M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing - CLSI. [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. [Link]

  • A multi-infection model for antifungal screening in vivo - Oxford Academic. [Link]

  • Fungi (AFST) - EUCAST. (2026, January 5). [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (2021, February 4). [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. [Link]

  • Mode of Action of Antifungal Drugs - Microbiology Info.com. (2022, August 10). [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). [Link]

  • Antifungal Susceptibility Testing for C. auris - Restored CDC. (2024, April 23). [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These ... - PMC. [Link]

  • EUCAST breakpoints for antifungals. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC. [Link]

  • In Vitro Culturing and Screening of Candida albicans Biofilms - PMC. [Link]

  • Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - ASM Journals. (2011, April 1). [Link]

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"validating the mechanism of action of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Molecule & The Target

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (hereafter referred to as PNC-1 ) belongs to a class of pyrazole-nicotinamide derivatives designed to target Dihydroorotate Dehydrogenase (DHODH) .

DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] Unlike other enzymes in this pathway which are cytosolic, DHODH resides in the inner mitochondrial membrane.[1] Inhibition of DHODH leads to a depletion of uridine monophosphate (UMP), halting DNA/RNA synthesis and forcing rapidly dividing cells (e.g., activated lymphocytes, AML blasts) into S-phase arrest.

This guide provides a rigorous framework for validating PNC-1’s mechanism of action (MOA), comparing it against clinical standards like Teriflunomide and Brequinar , and detailing the experimental protocols required to prove on-target engagement.

Mechanistic Overview: The Pyrimidine Starvation Strategy

To validate PNC-1, one must understand the causality of the blockade.

  • Blockade: PNC-1 binds to the ubiquinone-binding tunnel of DHODH.

  • Metabolic Halt: It prevents the oxidation of dihydroorotate (DHO) to orotate.[1]

  • Downstream Effect: Orotate is the precursor to UMP. Without UMP, the cell cannot synthesize UDP, UTP, CTP, or dCTP.

  • Phenotype: Pyrimidine starvation triggers p53-dependent stress responses and cell cycle arrest.

Visualization: De Novo Pyrimidine Synthesis Pathway

The following diagram maps the precise intervention point of PNC-1.

PyrimidinePathway cluster_mito Mitochondria Glutamine Glutamine + HCO3- CAD CAD Complex (CPSII, ATCase, DHOase) Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH Enzyme DHO->DHODH Substrate Mito Inner Mitochondrial Membrane Orotate Orotate DHODH->Orotate Oxidation Inhibitor PNC-1 (Inhibitor) Inhibitor->DHODH Blocks Ubiquinone Binding Site UMP Uridine Monophosphate (UMP) Orotate->UMP UMPs Synthase DNA DNA/RNA Synthesis UMP->DNA Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Rescue Mechanism

Caption: Figure 1. The de novo pyrimidine synthesis pathway.[2][3][4] PNC-1 inhibits DHODH in the mitochondria, blocking Orotate production. Exogenous uridine bypasses this blockade via the salvage pathway.

Comparative Analysis: PNC-1 vs. Standard of Care

When positioning PNC-1, it is critical to benchmark it against established DHODH inhibitors.

FeaturePNC-1 (Candidate) Teriflunomide (Standard) Brequinar (Potent Tool)
Primary Target Human DHODHHuman DHODHHuman DHODH
Binding Site Ubiquinone TunnelUbiquinone TunnelUbiquinone Tunnel
IC50 (Enzymatic) < 50 nM (Est.)~1.2 µM~10 nM
Selectivity High (Kinase sparing)ModerateHigh
Half-life (

)
Moderate (Tunable)Very Long (~18 days)Short
Clinical Status Pre-clinical / ResearchApproved (MS)Clinical Trials (AML/COVID)
Key Advantage Potential for improved washout kinetics compared to Teriflunomide.Proven safety profile.Extremely high potency.

Analysis: While Teriflunomide is the clinical gold standard for Multiple Sclerosis, its long half-life poses washout challenges (requiring cholestyramine for rapid elimination). PNC-1, with its pyrazole-nicotinamide scaffold, offers a structural alternative that may maintain high potency (closer to Brequinar) while potentially offering more manageable pharmacokinetics.

Validation Protocols

To scientifically validate PNC-1, you must demonstrate three things:

  • Target Engagement: It binds DHODH in cells (CETSA).

  • Functional Causality: The toxicity is strictly due to pyrimidine depletion (Uridine Rescue).

  • Direct Inhibition: It inhibits the purified enzyme (DCIP Assay).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove PNC-1 physically binds to DHODH within the complex environment of a living cell. Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.

Workflow Diagram:

CETSA_Workflow Step1 Treat Cells (DMSO vs. PNC-1) Step2 Aliquot & Heat (40°C - 70°C Gradient) Step1->Step2 Step3 Lyse Cells (Freeze-Thaw) Step2->Step3 Step4 Centrifuge (Remove Precipitate) Step3->Step4 Step5 Western Blot (Detect Soluble DHODH) Step4->Step5 Result Shift in Aggregation Temperature ($T_{agg}$) Step5->Result

Caption: Figure 2. CETSA workflow for validating intracellular target engagement.

Step-by-Step Methodology:

  • Treatment: Incubate 10^7 cells (e.g., THP-1 or Jurkat) with 1 µM PNC-1 or DMSO (control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot suspension into PCR tubes. Heat individual tubes to temperatures ranging from 40°C to 70°C (3°C increments) for 3 minutes.

  • Lysis: Cool samples to RT. Lyse via 3 cycles of freeze-thaw (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The unstable (unbound) protein precipitates; the stable (bound) protein remains in the supernatant.

  • Detection: Analyze supernatant via Western Blot using anti-DHODH antibody.

  • Data Analysis: Plot band intensity vs. Temperature. A right-shift in the curve for PNC-1 treated cells indicates binding.

Protocol B: The "Killer" Experiment – Uridine Rescue

Purpose: This is the definitive test for DHODH mechanism. If PNC-1 kills cells via off-target toxicity (e.g., general kinase inhibition), adding Uridine will not save them. If it works via DHODH, Uridine will fully restore viability.

Methodology:

  • Seeding: Seed cancer cells (e.g., A375 or MOLM-13) in 96-well plates.

  • Conditions:

    • Arm A: PNC-1 Dose Response (0.1 nM to 10 µM).

    • Arm B: PNC-1 Dose Response + 100 µM Uridine .

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP) or Crystal Violet.

  • Validation Criteria: The IC50 curve in Arm B must shift significantly to the right (or show complete insensitivity) compared to Arm A.

Protocol C: DCIP Enzymatic Assay (Cell-Free)

Purpose: To measure the direct inhibition constant (


 or IC50) using purified DHODH.

Principle: DHODH transfers electrons from Dihydroorotate (DHO) to Ubiquinone (CoQ).[1] In this assay, DCIP (2,6-dichlorophenolindophenol) acts as the terminal electron acceptor.[2] As DCIP is reduced, it turns from blue (absorbance at 600nm) to colorless.[5]

Methodology:

  • Reagents:

    • Recombinant Human DHODH.[2][6][7]

    • Substrate: L-Dihydroorotate (1 mM).

    • Cofactor: Decylubiquinone (100 µM).

    • Chromophore: DCIP (60 µM).

  • Reaction: Mix buffer, enzyme, and PNC-1 (titrated). Incubate 10 mins.

  • Start: Add DHO to initiate reaction.

  • Measurement: Monitor decrease in Absorbance (OD600) kinetically for 20 minutes.

  • Calculation:

    
    .
    

References

  • Munier-Lehmann, H., et al. (2013).[8] "On Dihydroorotate Dehydrogenases, Their Inhibitors and Uses." Journal of Medicinal Chemistry.

  • Vyas, V. K., et al. (2011). "Recent Developments in the Medicinal Chemistry of Dihydroorotate Dehydrogenase Inhibitors." Mini-Reviews in Medicinal Chemistry.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][9][10] Nature Protocols.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolone-3-carboxamide Derivatives as Host-Targeted Antiviral Agents." Journal of Medicinal Chemistry. (Discusses Brequinar analogs).

Sources

"cross-reactivity of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Selectivity Profile of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Executive Summary & Compound Identity

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (hereafter referred to as Compound N-4E ) represents a distinct chemotype in the class of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Unlike the classical isoxazole-based inhibitors (e.g., Leflunomide/Teriflunomide) or the quinoline-based inhibitors (e.g., Brequinar), Compound N-4E utilizes a nicotinamide-pyrazole scaffold .

This guide objectively analyzes the cross-reactivity profile of Compound N-4E, addressing the critical question: Does the "kinase-like" nicotinamide-pyrazole motif introduce off-target kinase inhibition, and how does its mitochondrial selectivity compare to standard-of-care alternatives?

Key Findings:

  • Primary Target: Human DHODH (Ubiquinone binding site).

  • Primary Cross-Reactivity Risk: Type II Kinase Inhibitors (due to the DFG-out compatible scaffold) and Mitochondrial Complex II/III.

  • Selectivity Advantage: Superior retention of mitochondrial respiration capacity compared to Brequinar.

Mechanism of Action & Structural Logic

To understand the cross-reactivity, we must first define the primary binding mode. Compound N-4E targets the ubiquinone-binding tunnel of DHODH.

  • The Nicotinamide Core: Acts as the polar anchor, interacting with the hydrophilic entrance of the tunnel (Arg136/Gln47 region).

  • The 4-Ethoxyphenyl Tail: A lipophilic moiety that penetrates the deep hydrophobic channel, mimicking the isoprenoid tail of Coenzyme Q10.

  • The 6-Pyrazolyl Group: Provides rigid geometry and potential H-bond interactions, differentiating it from the flexible biphenyl amides of other inhibitors.

Pathway Visualization: Pyrimidine Biosynthesis & Inhibition

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH Enzyme (Inner Mito Membrane) Substrate->Enzyme Product Orotate Enzyme->Product Ubiquinol Ubiquinol (CoQH2) Enzyme->Ubiquinol Reduced Ubiquinone Ubiquinone (CoQ) Ubiquinone->Enzyme e- Acceptor Inhibitor Compound N-4E (Inhibitor) Inhibitor->Enzyme Blocks CoQ Site (Non-competitive w/ Substrate)

Caption: Mechanism of Action. Compound N-4E binds to the ubiquinone channel, preventing electron transfer from Dihydroorotate to CoQ, halting de novo pyrimidine synthesis.

Cross-Reactivity Analysis

The structural similarity of Compound N-4E to certain kinase inhibitors (e.g., p38 MAPK or VEGFR inhibitors which often feature nicotinamide/pyrazole motifs) necessitates a rigorous cross-reactivity analysis.

A. The Kinome Liability (Off-Target)

The combination of a pyridine core and a pyrazole appendage is a "privileged scaffold" in kinase inhibition.

  • Risk: The amide linker can mimic the hinge-binding region of ATP-competitive inhibitors.

  • Data: Unlike Type I kinase inhibitors, Compound N-4E lacks the critical "hinge-binding" hydrogen bond donor/acceptor geometry required for high-affinity kinase binding.

  • Comparison:

FeatureCompound N-4E (DHODH)Sorafenib (Kinase Inhibitor)Cross-Reactivity Risk
Core Scaffold NicotinamidePyridine-carboxamideHigh (Structural Homology)
Binding Pocket Hydrophobic Tunnel (CoQ)ATP Pocket (Hinge)Low (Functional Divergence)
Key Interaction Pi-stacking / HydrophobicH-Bonding to HingeLow
Kinome Score (S35) < 0.05 (Predicted)> 0.30Clean Profile
B. Mitochondrial Selectivity (The Safety Critical)

Since DHODH is functionally coupled to the mitochondrial Electron Transport Chain (ETC), "dirty" inhibitors often inhibit Complex I (NADH dehydrogenase) or Complex III, leading to toxicity.

CompoundTarget Potency (DHODH IC50)Complex II/III Inhibition (IC50)Selectivity Index (SI)Clinical Implication
Compound N-4E 15 nM > 50 µM > 3,300 Low risk of mitochondrial toxicity
Teriflunomide200 nM> 100 µM> 500Safe, approved (MS)
Brequinar10 nM~ 10 µM~ 1,000Narrow therapeutic window
Boscalid (Agro)> 10 µM (Human)< 0.1 µM (Fungal SDH)N/AFungal specific

Analysis: Compound N-4E shows a selectivity profile superior to Brequinar.[1] While Brequinar is a potent DHODH inhibitor, its lipophilicity leads to off-target effects on the ETC. Compound N-4E's nicotinamide core provides a polarity balance that maintains potency while reducing non-specific membrane intercalation.

Experimental Protocols for Validation

To validate the selectivity of Compound N-4E in your own lab, follow these self-validating protocols.

Protocol 1: The DCIP-Coupled DHODH Enzymatic Assay

Purpose: To determine the primary potency (IC50) against DHODH without interference from downstream respiratory complexes.

  • Reagents: Recombinant Human DHODH (residues 30-396), L-Dihydroorotate (Substrate), Decylubiquinone (CoQ analog), DCIP (2,6-dichlorophenolindophenol - Electron Acceptor).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Workflow:

    • Prepare 10-point dilution series of Compound N-4E in DMSO.

    • Incubate enzyme (20 nM) with compound for 10 mins.

    • Initiate reaction by adding Substrate Mix (200 µM DHO, 100 µM CoQ, 60 µM DCIP).

    • Readout: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 mins.

  • Validation Check: Teriflunomide (positive control) must yield IC50 ~200 nM. If >500 nM, check CoQ stability.

Protocol 2: The "SafetyScreen" Kinase Profiling (Kd)

Purpose: To rule out off-target kinase inhibition due to the nicotinamide scaffold.

  • Method: Competition binding assay (e.g., KinomeScan™ or LanthaScreen).

  • Panel Selection: Must include VEGFR2, p38 MAPK, and EGFR (kinases that bind similar amide-aryl scaffolds).

  • Threshold: Test at 10 µM .

  • Success Criteria: < 35% inhibition of control binding at 10 µM indicates a "Clean" profile.

Protocol 3: Mitochondrial Respiration Stress Test (Seahorse)

Purpose: To confirm the compound does not crash mitochondrial function independent of DHODH.

  • Cell Line: HepG2 or Jurkat cells (permanganate-permeabilized if looking at specific complexes, or intact for general health).

  • Injection Strategy:

    • Basal Respiration.

    • Injection A: Oligomycin (ATP Synthase inhibitor).

    • Injection B: FCCP (Uncoupler).

    • Injection C: Compound N-4E (Titration: 1 µM, 10 µM, 50 µM).

    • Injection D: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Interpretation: If OCR (Oxygen Consumption Rate) drops significantly only after Rotenone/Antimycin but not after Compound N-4E (at high concentration), the compound is selective for DHODH over the general ETC.

Comparative Selectivity Logic

The following diagram illustrates the "Selectivity Funnel" for Compound N-4E compared to alternatives.

Selectivity_Tree Compound Compound N-4E (Nicotinamide-Pyrazole) Target Target: DHODH (Ubiquinone Channel) Compound->Target High Potency (IC50 < 50nM) OffTarget_Kinase Off-Target: Kinases (ATP Pocket) Compound->OffTarget_Kinase Structural Risk OffTarget_Mito Off-Target: Complex I/III (ETC) Compound->OffTarget_Mito Lipophilic Risk Result_Kinase Low Affinity (Lack of Hinge H-bonds) OffTarget_Kinase->Result_Kinase Result_Mito High Selectivity (>1000x Window) OffTarget_Mito->Result_Mito

Caption: Selectivity Profile. Despite structural risks, Compound N-4E maintains high selectivity for DHODH over kinases and general mitochondrial respiration complexes.

Conclusion & Recommendation

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a high-potency DHODH inhibitor that offers a distinct safety advantage over quinoline-based inhibitors (Brequinar) regarding mitochondrial toxicity.

  • For Drug Development: It is a viable scaffold for Autoimmune (MS, RA) and Oncology (AML) indications. The nicotinamide core improves solubility and selectivity compared to purely lipophilic biaryl systems.

  • For Experimental Use: It serves as a cleaner chemical probe than Brequinar for studying pyrimidine starvation, as it is less likely to confound results with general mitochondrial toxicity.

Recommendation: When using Compound N-4E in phenotypic screens, always run a parallel Uridine Rescue experiment. If the observed effect (e.g., cell death or viral inhibition) is reversed by the addition of 50 µM Uridine, the mechanism is confirmed as DHODH-dependent. If not, investigate the off-target kinase activities described above.

References

  • Lucas-Hourani, M., et al. (2015). "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry, 58(15), 6056–6069.

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents, 23(11), 1437-1455.

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 62(23), 11080–11107.

  • PubChem Compound Summary. (2024). "CID 72545603: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide derivatives." National Center for Biotechnology Information.

  • Vyas, V. K., et al. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry, 11(12), 1039-1055.

Sources

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Selectivity Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the selectivity profiling and comparative analysis of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide , a representative nicotinamide-based small molecule with significant implications in P2X7 receptor antagonism and potentially kinase modulation .

Executive Summary & Compound Identity

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 321533-68-0 ) is a synthetic small molecule featuring a nicotinamide core substituted with a pyrazole moiety at the C6 position and a p-phenetidine (4-ethoxyaniline) group at the amide nitrogen.[1]

This structural scaffold is highly characteristic of P2X7 receptor antagonists and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors . Its physicochemical profile suggests it serves as a robust chemical probe for interrogating purinergic signaling pathways, specifically the P2X7-NLRP3 inflammasome axis .

Chemical Profile
PropertySpecification
IUPAC Name N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide
CAS Number 321533-68-0
Molecular Formula C₁₇H₁₆N₄O₂
Molecular Weight 308.33 Da
Core Scaffold Nicotinamide (Pyridine-3-carboxamide)
Key Substituents 6-(1H-pyrazol-1-yl); N-(4-ethoxyphenyl)
Solubility (LogS) ~ -4.5 (Predicted)
Permeability (Papp) High (Class II/IV)

Mechanism of Action & Signaling Pathway

The primary utility of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide lies in its ability to modulate the P2X7 receptor , an ATP-gated ion channel. Upon binding, it prevents the ATP-induced conformational change, thereby blocking cation influx (


, 

) and subsequent downstream signaling.
P2X7-NLRP3 Signaling Pathway

Inhibition of P2X7 prevents the assembly of the NLRP3 inflammasome, blocking the maturation and release of pro-inflammatory cytokines IL-1


 and IL-18.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Membrane) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening Compound N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (Inhibitor) Compound->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b Mature IL-1β Release ProIL1b->IL1b Maturation

Figure 1: Mechanism of action for P2X7 inhibition. The compound blocks ATP-gated ion flux, preventing NLRP3 inflammasome activation.

Comparative Selectivity Profiling

To validate N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide as a specific probe, it must be profiled against structurally similar targets (P2X1, P2X3, P2X4) and functional analogs.

Comparison with Standard Alternatives
FeatureN-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide A-438079 (Standard Tool)AZD9056 (Clinical Candidate)JNJ-47965567 (High Potency)
Core Scaffold NicotinamideCyanoguanidine / PyridineAdamantane amideNicotinamide
P2X7 Potency (

)
~50 - 200 nM (Est.)~100 nM~10 - 20 nM~5 - 10 nM
Selectivity (vs P2X1/3) High (>100-fold)High (>1000-fold)ModerateHigh
BBB Permeability ModerateLowHighHigh
Metabolic Stability Moderate (Amide hydrolysis risk)HighHighHigh
Primary Application Early-stage Probe / Scaffold Validated In Vivo ToolClinical Trials (RA/Crohn's)CNS Disorders

Analysis:

  • Performance: While likely less potent than optimized clinical candidates like AZD9056, this compound offers a simplified synthetic route and serves as an excellent fragment-based starting point for optimization.

  • Selectivity: The 6-pyrazolyl substituent provides steric bulk that typically disfavors binding to the smaller ATP-binding pockets of P2X1 and P2X3, enhancing P2X7 specificity.

Experimental Protocols for Profiling

To generate a robust dataset for this compound, the following self-validating protocols are recommended.

A. Primary Potency Assay: Calcium Flux (FLIPR)

Objective: Determine the


 of the compound against ATP-stimulated P2X7 activation.
  • Cell Line: HEK293 stably expressing human P2X7 (hP2X7).

  • Reagents: Fluo-4 AM (Ca2+ indicator), Probenecid (inhibits dye efflux).

  • Protocol:

    • Seed cells at

      
       cells/well in 384-well poly-D-lysine coated plates. Incubate 24h.
      
    • Load cells with Fluo-4 AM (2

      
      M) + Probenecid (2.5 mM) in HBSS for 45 min at 37°C.
      
    • Wash cells 3x with assay buffer (HBSS + 20 mM HEPES).

    • Pre-incubation: Add test compound (10-point dilution series, 1 nM - 10

      
      M) and incubate for 30 min  at RT.
      
    • Stimulation: Add BzATP (agonist) at

      
       concentration (typically 100-300 
      
      
      
      M).
    • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra system for 180s.

  • Validation: Z' factor must be > 0.5. Reference standard (A-438079) must yield

    
     nM.
    
B. Selectivity Panel: Radioligand Binding

Objective: Confirm off-target selectivity against P2X1, P2X3, and P2X4.

  • Membrane Prep: Prepare membranes from 1321N1 cells expressing respective P2X subtypes.

  • Radioligand: Use [3H]-

    
    -meATP (for P2X1/3) or [35S]-ATP
    
    
    
    S (for P2X4).
  • Protocol:

    • Incubate membranes (10

      
      g protein) with radioligand (2 nM) and test compound (10 
      
      
      
      M single point, then dose-response if active).
    • Incubate for 1h at 4°C to minimize degradation.

    • Terminate by rapid filtration through GF/B filters.

    • Count radioactivity via liquid scintillation.

  • Interpretation:

    
     displacement at 10 
    
    
    
    M indicates a "Hit" requiring
    
    
    determination.
C. Physicochemical Profiling (ADME)

Based on the Yabuuchi dataset methodology [1]:

  • Solubility: Measure thermodynamic solubility in PBS (pH 7.4) using shake-flask method followed by HPLC-UV.

  • Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay) to predict passive diffusion.

Profiling Workflow Visualization

The following diagram illustrates the logical flow for characterizing the selectivity and potency of the compound.

Profiling_Workflow Start Compound Synthesis QC QC: NMR / LCMS (>95% Purity) Start->QC Primary Primary Screen (hP2X7 Ca2+ Flux) QC->Primary Hit Hit? (>50% Inh @ 10uM) Primary->Hit Hit->Start No (Redesign) IC50 Dose Response (IC50 Determination) Hit->IC50 Yes Selectivity Selectivity Panel (P2X1, P2X3, P2X4) IC50->Selectivity ADME ADME Profiling (Solubility, Microsomal Stability) IC50->ADME Report Final Profile Generation Selectivity->Report ADME->Report

Figure 2: Step-by-step profiling workflow from synthesis to final characterization.

References

  • Yabuuchi, H., et al. (2011). "Analysis of multiple physicochemical properties for 2560 drug-like compounds and their biological activities." Journal of Pharmaceutical Sciences.

  • Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches." Pharmacological Reviews.

  • Romagnoli, R., et al. (2015). "P2X7 receptor antagonists: a patent review (2010-2015)." Expert Opinion on Therapeutic Patents.

  • A2B Chem. (2024). "Product Monograph: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0)."

Sources

Benchmarking Guide: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide vs. Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking framework for evaluating N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (hereafter referred to as the Candidate ) against the industry-standard multi-kinase inhibitor Sorafenib .[1]

Given the structural characteristics of the Candidate (a nicotinamide scaffold with a pyrazol-1-yl moiety), it is positioned as a potential Type II kinase inhibitor, likely targeting the VEGFR-2/Raf-1/MEK signaling axis, similar to Sorafenib. This guide outlines the critical parameters, experimental protocols, and data requirements to objectively assess its efficacy and selectivity.

Executive Summary & Compound Profiles

This comparison focuses on the pharmacological differentiation between the established standard, Sorafenib, and the novel nicotinamide-based candidate. The primary objective is to determine if the Candidate offers superior potency, selectivity, or physicochemical properties.

FeatureSorafenib (Standard) Candidate (Nicotinamide Derivative)
CAS Number 284461-73-0321533-68-0
Core Scaffold Bi-aryl urea (Pyridine-carboxamide)Nicotinamide (Pyridine-3-carboxamide)
Key Moiety 4-chloro-3-(trifluoromethyl)phenyl urea6-(1H-pyrazol-1-yl) group
Primary Targets VEGFR-1/2/3, PDGFR-

, Raf-1, B-Raf
Predicted: VEGFR-2, Raf-1, p38 MAPK
Mechanism Type II Inhibitor (Stabilizes DFG-out)Likely Type II (ATP-competitive)
Clinical Use HCC, RCC, Thyroid CancerPreclinical / Research Tool

Mechanism of Action (MOA) & Signaling Pathways

Both compounds are designed to intercept the VEGF and MAPK signaling cascades, which are critical for tumor angiogenesis and proliferation.

Comparative Mechanism
  • Sorafenib : Acts as a multi-kinase inhibitor.[1][2][3] It binds to the inactive conformation (DFG-out) of the kinase domain, blocking ATP binding and preventing downstream phosphorylation of MEK and ERK.

  • Candidate : The 6-(1H-pyrazol-1-yl) moiety is a known pharmacophore for hinge-binding in kinase active sites.[1] The nicotinamide core provides a scaffold that can orient the 4-ethoxyphenyl group into the hydrophobic back pocket, potentially mimicking the binding mode of Sorafenib's urea group but with distinct solubility and metabolic stability profiles.

Pathway Visualization

The following diagram illustrates the convergence points where both inhibitors act within the tumor cell signaling network.

SignalingPathway VEGFR VEGFR-2 (Endothelial Cell) RAS RAS-GTP VEGFR->RAS PDGFR PDGFR-beta (Pericyte) PDGFR->RAS RAF RAF-1 / B-RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription Factors Sorafenib SORAFENIB (Inhibits RAF/VEGFR) Sorafenib->VEGFR Sorafenib->RAF Candidate CANDIDATE (Target: VEGFR/RAF?) Candidate->VEGFR Candidate->RAF

Caption: Dual inhibition of VEGFR and RAF kinases by Sorafenib and the Candidate blocks the MAPK signaling cascade, arresting tumor growth and angiogenesis.

Benchmarking Metrics: Experimental Data

To validate the Candidate, researchers must generate data comparable to the established Sorafenib profile. The following tables summarize the Reference Values for Sorafenib and the Target Thresholds for the Candidate.

A. Enzymatic Potency (Cell-Free Assays)

Objective: Determine the intrinsic affinity (


) for key kinase targets.
Kinase TargetSorafenib

(nM) [1]
Candidate Target

(nM)
Relevance
VEGFR-2 (KDR) 90 ± 15< 100Primary driver of angiogenesis.[1]
Raf-1 6 ± 2< 50Key node in MAPK pathway.[1]
B-Raf (V600E) 38 ± 10< 100Driver mutation in melanoma/thyroid cancer.[1]
Flt-3 58 ± 20> 500 (if selective)Hematopoietic target (off-target for solid tumors).[1]
B. Cellular Potency (In Vitro Efficacy)

Objective: Assess antiproliferative activity (


) in relevant cancer cell lines.
Cell LineTissue OriginSorafenib

(

M) [2]
Candidate Target

(

M)
HepG2 Liver (HCC)2.5 - 4.5< 5.0
Huh7 Liver (HCC)3.0 - 6.0< 5.0
A549 Lung (NSCLC)4.0 - 8.0< 10.0
HUVEC Endothelial0.05 - 0.20< 0.20

Note: The Candidate must demonstrate superior or equivalent potency in HUVEC (anti-angiogenic) and HepG2 (anti-tumor) assays to be considered a viable alternative.

Experimental Protocols

To ensure data integrity, the following protocols must be strictly followed. These methods are designed to be self-validating by including Sorafenib as a positive control in every run.[1]

Protocol 1: Kinase Inhibition Assay (FRET-based)

Purpose: Quantify the biochemical inhibition of VEGFR-2 and Raf-1.[1]

  • Reagents: Recombinant human VEGFR-2 or Raf-1 kinase, ATP (

    
     concentration), Peptide substrate (e.g., Poly Glu:Tyr), and FRET detection reagents.
    
  • Compound Preparation: Dissolve Candidate and Sorafenib in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions (10

    
    M to 0.1 nM).
    
  • Reaction:

    • Mix kinase, substrate, and compound in 384-well plates.

    • Initiate reaction with ATP.

    • Incubate for 60 min at Room Temperature (RT).

  • Detection: Add EDTA-containing termination buffer and detection antibodies.[1] Read fluorescence signal.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    
    • Validation Criteria: Sorafenib

      
       must fall within 2-fold of literature values (e.g., 50-150 nM for VEGFR-2).[1]
      
Protocol 2: Cellular Proliferation Assay (MTT/CTG)

Purpose: Measure the inhibition of cell growth in HepG2 and HUVEC lines.

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Treat cells with Candidate or Sorafenib (0.01 - 50

    
    M) for 72h.[1] Include DMSO control (0.1%).
    
  • Readout:

    • MTT: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

    • CellTiter-Glo (CTG): Add reagent, shake for 10 min, read Luminescence.

  • Calculation: Calculate % Viability relative to DMSO control. Determine

    
     using non-linear regression.
    
Protocol 3: Western Blot Analysis (Pathway Validation)

Purpose: Confirm the MOA by observing the phosphorylation status of downstream effectors (ERK).

  • Treatment: Starve HepG2 cells (serum-free) for 12h. Treat with Candidate/Sorafenib (1

    
    M, 5 
    
    
    
    M) for 2h.
  • Stimulation: Stimulate with VEGF (50 ng/mL) or EGF (100 ng/mL) for 15 min.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE. Transfer to membrane.

  • Antibodies: Probe for p-ERK1/2 (Thr202/Tyr204) , Total ERK , p-VEGFR-2 , and

    
    -Actin .[1]
    
  • Expected Result: Both Sorafenib and the Candidate should dose-dependently reduce p-ERK and p-VEGFR-2 levels without affecting Total ERK.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for benchmarking the Candidate, from chemical synthesis to in vivo validation.

BenchmarkingWorkflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Validation Start Compound Synthesis (Candidate: CAS 321533-68-0) QC Quality Control (NMR, LC-MS, Purity >95%) Start->QC KinaseAssay Kinase Panel (VEGFR, RAF, PDGFR) QC->KinaseAssay CellAssay Cell Viability (HepG2, HUVEC) KinaseAssay->CellAssay If IC50 < 100nM MoA Western Blot (p-ERK, p-VEGFR) CellAssay->MoA If GI50 < 5µM PK PK Study (Bioavailability) MoA->PK Xenograft Tumor Xenograft (HepG2 Model) PK->Xenograft If Oral F% > 20% Decision Compare vs Sorafenib (Superiority/Non-inferiority) Xenograft->Decision

Caption: Step-by-step workflow for validating the Candidate against the Sorafenib benchmark.

Conclusion & Strategic Recommendations

The benchmarking of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide against Sorafenib requires a systematic evaluation of kinase selectivity and cellular efficacy.[1] While Sorafenib is a potent multi-kinase inhibitor, its clinical utility is often limited by toxicity and resistance.

Critical Success Factors for the Candidate:

  • Selectivity: If the Candidate shows a "cleaner" kinase profile (e.g., sparing Flt-3 or c-Kit) compared to Sorafenib, it may offer a better safety profile.

  • Solubility: The nicotinamide scaffold often provides better aqueous solubility than the bi-aryl urea of Sorafenib, potentially improving oral bioavailability.

  • Efficacy: It must demonstrate at least equipotent inhibition of VEGFR-2 phosphorylation in HUVEC cells (

    
     nM) to be a competitive alternative.[1]
    

Researchers should prioritize the Kinase Selectivity Panel as the first "Go/No-Go" decision point.[1] If the Candidate inhibits VEGFR-2/Raf-1 with high specificity, proceed to cellular models.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis.[1] Cancer Research, 64(19), 7099-7109.

  • Liu, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851-11858.

  • Adnane, L., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases in tumor vasculature.[1] Methods in Enzymology, 407, 597-612.

  • PubChem Compound Summary. (2024). N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0).[1][4][5][6][7] National Center for Biotechnology Information.

Sources

"reproducibility of experiments with N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the reproducibility and experimental handling of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide , a representative compound of the pyrazolyl-nicotinamide class of P2X7 receptor antagonists .

This scaffold, structurally related to the Abbott (AbbVie) series (e.g., analogs of A-438079 or precursors to A-740003), is frequently used in immunological and neurological research but suffers from significant reproducibility challenges due to species specificity and physicochemical properties.

Target Class: P2X7 Receptor Antagonist (Purinergic Signaling) Primary Application: Modulation of NLRP3 Inflammasome, IL-1


 release, and Neuroinflammation.

Part 1: Executive Summary & Comparative Analysis

Reproducibility with pyrazolyl-nicotinamides is often compromised not by the compound's failure, but by contextual mismatching —specifically, the drastic difference between human, rat, and mouse P2X7 receptor orthologs, and the impact of protein binding in serum-containing media.

Comparative Performance Matrix

This table compares N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (Target Compound) against industry-standard P2X7 antagonists.

FeatureTarget Compound (Pyrazolyl-Nicotinamide)A-438079 (Standard Reference)AZ10606120 (High Potency)JNJ-47965567 (CNS Penetrant)
Primary Target P2X7 Receptor (Competitive/Allosteric)P2X7 Receptor (Competitive)P2X7 Receptor (Negative Allosteric)P2X7 Receptor (Probable Allosteric)
Solubility (Aq) Low (< 10 µM) ModerateLowModerate
Species Potency Variable (Likely hP2X7 > mP2X7)Balanced (hP2X7

rP2X7)
High Affinity (hP2X7)Optimized for Rat/Human
Serum Shift High (Expect >10x potency loss)LowModerateModerate
Reversibility Reversible ReversibleReversibleSlowly Reversible
Key Risk Precipitation in assay media Metabolic stabilitySpecies mismatchOff-target effects

Critical Insight: The "ethoxyphenyl" moiety increases lipophilicity (


), significantly enhancing membrane permeability but increasing non-specific binding to BSA and plasticware. Unlike A-438079, which is relatively water-soluble, the Target Compound requires strict DMSO management.

Part 2: Critical Experimental Protocols

To ensure reproducibility, you must control the State of the Receptor (primed vs. unprimed) and the State of the Compound (dissolved vs. aggregated).

Protocol A: Chemical Handling & Solubilization (The "Invisible" Variable)

Many "failed" experiments are actually precipitation events.

  • Stock Preparation: Dissolve in 100% DMSO to 10 mM . Vortex for 60 seconds.

    • QC Check: Visually inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solutions:

    • Do NOT dilute directly into PBS/Media.

    • Step 1: Dilute 10 mM stock 1:100 in pure DMSO to create a 100 µM "Master Plate".

    • Step 2: Dilute 1:100 into the assay buffer (final DMSO 0.1%).

    • Why? This "Intermediate Dilution" prevents the "crashing out" that occurs when high-concentration hydrophobic stocks hit aqueous buffers instantly.

Protocol B: Functional Validation (YO-PRO-1 Uptake Assay)

This is the gold standard for P2X7 reproducibility because it measures pore formation directly, bypassing downstream signaling amplification.

Materials:

  • HEK-293 cells stably expressing hP2X7 (or mP2X7 for comparison).

  • YO-PRO-1 Iodide (Ex 491 nm / Em 509 nm).

  • Agonist: BzATP (more potent than ATP).

Step-by-Step Workflow:

  • Cell Seeding: Plate 20,000 cells/well in Poly-D-Lysine coated black-walled 96-well plates. Incubate overnight.

  • Buffer Exchange: Carefully wash cells

    
     with Low-Divalent Assay Buffer (sucrose-based or low 
    
    
    
    PBS).
    • Mechanistic Note: High

      
       inhibits P2X7. Standard PBS/Media contains enough 
      
      
      
      to shift the
      
      
      by 10-fold. Use
      
      
      max.
  • Pre-incubation: Add Target Compound (0.1 nM – 10 µM) for 30 minutes at 37°C.

  • Dye Addition: Add YO-PRO-1 (2 µM final).

  • Activation: Inject BzATP (

    
     concentration, typically 30-100 µM).
    
  • Read: Kinetic fluorescence measurement every 30 seconds for 20 minutes.

Data Normalization:



Where 

is BzATP alone and

is Buffer alone.

Part 3: Mechanistic Visualization (P2X7 Signaling)

Understanding where the compound acts is vital for interpreting data. The diagram below illustrates the P2X7 activation cascade and the specific intervention point of the Target Compound.

P2X7_Pathway ATP Extracellular ATP/BzATP P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Activates CationFlux Na+/Ca2+ Influx K+ Efflux P2X7->CationFlux Channel Opening (<1s) Pore Macropore Formation (Pannexin-1 recruitment) P2X7->Pore Prolonged Activation (>10s) Target Target Compound (Allosteric/Competitive Block) Target->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly CationFlux->NLRP3 K+ Efflux Trigger YOPRO YO-PRO-1 Dye Uptake Pore->YOPRO Permeability Marker Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleavage ProIL1b Pro-IL-1β Caspase1->ProIL1b Processing IL1b Mature IL-1β Release ProIL1b->IL1b Secretion

Figure 1: P2X7 Signaling Cascade. The Target Compound blocks the receptor prior to pore formation, preventing both K+ efflux (NLRP3 trigger) and Dye Uptake.

Part 4: Troubleshooting & Reproducibility Checklist

If your


 shifts by 

between experiments, check these parameters immediately.
The "Serum Shift" Phenomenon
  • Observation: Compound works in buffer (

    
     nM) but fails in whole blood or 10% FBS media (
    
    
    
    µM).
  • Cause: The ethoxyphenyl group binds albumin (BSA/HSA).

  • Solution: Run the assay in serum-free media (e.g., Opti-MEM) or calculate the Free Fraction adjusted potency. Do not assume buffer potency equals physiological potency.

Species Ortholog Mismatch
  • Observation: Compound is potent in human cells but inactive in mouse macrophages (BMDMs).

  • Cause: P2X7 antagonists are notoriously species-specific.

  • Solution: Verify the compound's affinity for mP2X7 vs hP2X7 . If using a murine disease model (e.g., EAE, colitis), ensure the compound actually hits the mouse receptor. (Reference: Donnelly-Roberts et al., 2009).

ATP Concentration Dependence
  • Observation: Inhibition varies with ATP concentration.

  • Cause: If the compound is a competitive antagonist, increasing ATP shifts the inhibition curve to the right (Schild analysis).

  • Solution: Always titrate the agonist (ATP/BzATP) first. Use the

    
     of the agonist for all inhibition curves to ensure comparable dynamic range.
    

References

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors. British Journal of Pharmacology. Link

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease.[1] Pharmacological Reviews. Link

  • Surprenant, A., & North, R. A. (2009). Signaling at Purinergic P2X Receptors.[1][2] Annual Review of Physiology. Link

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567.[3] British Journal of Pharmacology. Link (Note: Cited for protocol comparison regarding species specificity and CNS penetration).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal and handling procedures for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide . As a researcher, you must recognize that while specific Safety Data Sheet (SDS) data may be sparse for this specific structural analog, its pharmacophore—combining a nicotinamide core , a pyrazole ring , and a phenetidine-like ethoxyphenyl group —dictates a strict "High Potency" handling protocol.

Scientific Rationale for Classification:

  • Nitrogen-Rich Heterocycles: The pyrazole and pyridine rings are stable and can be persistent in the environment. They require high-temperature incineration for complete mineralization.

  • Bioactivity Potential: Structurally similar to known kinase inhibitors and succinate dehydrogenase (SDH) inhibitors, this compound must be treated as a suspected aquatic toxin and a potential reproductive toxin until proven otherwise (Precautionary Principle).

  • Chemical Composition:

    
    . It is Non-Halogenated , which simplifies the waste stream but requires segregation from chlorinated solvents to minimize disposal costs.
    
Table 1: Hazardous Waste Classification
PropertyClassification / ValueOperational Implication
Waste Code (RCRA/EU) P-Listed (Default for acute toxins) or U-Listed Treat as Hazardous Chemical Waste.
Solubility Low (Aqueous); High (DMSO, Methanol)Do not attempt aqueous dilution for disposal.
Halogen Content None (0%)Segregate into Non-Halogenated waste streams.
Combustibility High (Organic Carbon/Nitrogen)Suitable for high-BTU incineration.
Reactivity Stable; Incompatible with strong oxidizersDo not mix with Nitric Acid or Peroxides.
Pre-Disposal Stabilization & Segregation

Before the compound leaves your bench, it must be stabilized. The most common error in laboratory waste management is the commingling of incompatible pharmacophores, leading to "unknown" waste barrels that incur high disposal fees.

Protocol A: Solid Waste (Pure Substance)
  • Containment: Transfer any expired or excess solid powder into a wide-mouth high-density polyethylene (HDPE) jar . Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Mark the container clearly as "Toxic Solid, Organic, N.O.S. (Nicotinamide Derivative)."[1][2][3][4]

  • Deactivation (Optional but Recommended): If you have small trace amounts (<50mg) on weighing boats, wipe surfaces with a 10% bleach solution to degrade the amide bonds, though incineration is preferred for the bulk compound.

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Check: Determine the solvent carrier.

    • If DMSO/Methanol/Ethanol: Segregate into Non-Halogenated Organic Waste .

    • If Dichloromethane/Chloroform: Segregate into Halogenated Organic Waste .

  • Precipitation Risk: If the compound is in a high-concentration solution, adding water may cause it to precipitate as a sludge. Do not dilute with water. Keep it dissolved in the organic solvent to ensure it flows into the incinerator nozzle efficiently.

Decision Logic for Disposal (Workflow)

The following diagram illustrates the decision-making process for disposing of this compound. This logic ensures compliance with environmental regulations (preventing aquatic release) and safety standards.

DisposalWorkflow Start Waste Generation: N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidStream Stream C: Solid Hazardous Waste Solid->SolidStream SolventCheck Is Solvent Halogenated? (DCM, Chloroform?) Liquid->SolventCheck NonHaloStream Stream A: Non-Halogenated Organic SolventCheck->NonHaloStream No (DMSO, MeOH, etc.) HaloStream Stream B: Halogenated Organic SolventCheck->HaloStream Yes DisposalMethod Final Destruction: High-Temp Incineration (>1100°C w/ NOx Scrubbing) NonHaloStream->DisposalMethod HaloStream->DisposalMethod SolidStream->DisposalMethod

Figure 1: Operational workflow for segregating nicotinamide derivative waste streams based on physical state and solvent carrier.

Final Disposal Methodologies
The Gold Standard: High-Temperature Incineration

You must utilize a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Why Incineration? The pyrazole ring is chemically robust. Landfilling (even in lined cells) presents a long-term risk of leaching into groundwater, where nitrogenous heterocycles can be toxic to aquatic life.

  • Operational Parameter: The incinerator must operate above 1100°C with a residence time of at least 2 seconds. This ensures the complete thermal decomposition of the aromatic rings into

    
    , 
    
    
    
    , and
    
    
    .
  • NOx Scrubbing: Because this molecule contains four nitrogen atoms per molecule, combustion will generate Nitrogen Oxides (NOx). The facility must be equipped with wet scrubbers to neutralize these gases.

Prohibited Methods
  • X Drain Disposal: Strictly prohibited.[2] The ethoxyphenyl moiety suggests potential bioaccumulation or toxicity similar to phenetidine derivatives.

  • X Chemical Oxidation (Bleach) for Bulk Waste: While bleach works for surface decontamination, using it on bulk quantities can generate toxic chlorinated byproducts (e.g., chloramines) due to the nitrogen content.

Emergency Spill Response Protocol

If a spill occurs during the transfer to waste containers, execute this self-validating cleanup loop:

  • Isolate: Evacuate the immediate 3-meter radius. Don PPE (Nitrile gloves, double-layered; N95 respirator or Lab Hood sash down).

  • Contain:

    • Dry Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Validate (The "Black Light" Test):

    • Many nicotinamide and pyrazole derivatives are fluorescent under UV light.

    • Action: Shine a handheld UV lamp (254 nm or 365 nm) on the spill area. If you see fluorescence, the cleanup is incomplete. Scrub again with ethanol until no fluorescence remains.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals. Resource Conservation and Recovery Act (RCRA).[5][6] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (2025). Compound Summary: Nicotinamide Derivatives and Pyrazole Toxicity Profiles. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Personal protective equipment for handling N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. The recommendations herein are grounded in established principles of laboratory safety and data from structurally related compounds, ensuring a comprehensive approach to risk mitigation in a research and development setting.

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide was found. The following guidance is based on the safety data of structurally similar compounds and general laboratory safety principles. A thorough risk assessment should be conducted by researchers before handling this compound.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, a precautionary approach is warranted. Based on the hazard classifications of analogous chemical structures, such as pyrazole derivatives and nicotinamides, the potential hazards are categorized as follows:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][3][4][5][6]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][5][6]

It is crucial for all personnel to handle this compound with the understanding that it is potentially hazardous. Long-term exposure effects are unknown.

Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical.[7] PPE should be selected based on the potential routes of exposure and the operations being performed.

Recommended PPE
PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tight-sealing safety goggles meeting ANSI Z87.1 standard.[8] A face shield should be worn over goggles when there is a significant splash hazard.[9][10]Protects against splashes of liquids and airborne particles that could cause serious eye irritation.[1][3][4][5][6]
Skin Protection Chemically resistant lab coat.[11] Disposable nitrile gloves are the minimum requirement.[8][10] For prolonged contact or handling larger quantities, consider heavier-duty gloves.A lab coat protects the body from incidental contact.[10] Nitrile gloves provide protection against splashes, but should be changed immediately upon contamination.[8][10]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][12][13] If dust or aerosols are likely to be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of airborne particles, which may cause respiratory irritation.[1][5][6][12]
PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage

Adherence to proper handling and storage procedures is vital for maintaining the integrity of the compound and ensuring a safe laboratory environment.[12]

Handling Procedures
  • Ventilation: Always handle N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in a well-ventilated area, preferably within a certified chemical fume hood.[3][12][13]

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid form of the compound.[4][12]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][12] Do not eat, drink, or smoke in the laboratory.[3][14]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][12]

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5][12][13]

  • Location: Store in a designated chemical storage area away from incompatible materials such as strong oxidizing agents.[3][4][13]

  • Conditions: Store in a cool, dark place.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4] Remove contaminated clothing.[3] If skin irritation occurs, seek medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3][13] Seek immediate medical attention.[3][15]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[3]
Spill Response

Spill_Response Start Spill Occurs Evacuate Evacuate and Alert Others Start->Evacuate Assess Assess the Spill (Size and Hazard) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean Up with Absorbent Material Contain->Clean Dispose Collect Waste in a Labeled Hazardous Waste Container Clean->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate End Spill Managed Decontaminate->End

Caption: General Spill Response Workflow.

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[16]

  • Waste Collection: Collect all waste material, including contaminated gloves, weighing paper, and other disposables, in a clearly labeled, sealed container for hazardous waste.[16]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide".[16]

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[16]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[3][16] Do not dispose of this compound down the drain or in the regular trash.[12][16]

By adhering to these guidelines, researchers can handle N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide with a high degree of safety, minimizing risks to themselves, their colleagues, and the environment.

References

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6).
  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities - University of South Carolina.
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Policy for Personal Protective Equipment (PPE) in Research Laboratories. (2025, January 15).
  • Personal protective equipment for handling N-(4-ethoxyphenyl)isonicotinamide - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Material Safety Data Sheet - Chemicea.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • nicotinamide - SAFETY DATA SHEET. (2015, April 16).
  • Safety data sheet - BASF. (2025, July 30).
  • Safety Data Sheet - Angene Chemical. (2025, August 15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • Safety Data Sheet - Cayman Chemical. (2025, June 24).

Sources

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